5-Amino-6-methylnicotinonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c1-5-7(9)2-6(3-8)4-10-5/h2,4H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTRDJRVPIKZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Amino-6-methylnicotinonitrile synthesis starting materials and mechanism
An In-Depth Technical Guide to the Synthesis of 5-Amino-6-methylnicotinonitrile
This guide provides a comprehensive overview of the synthetic routes to this compound, a valuable heterocyclic building block in the development of novel pharmaceutical agents and functional materials. Designed for researchers, chemists, and drug development professionals, this document elucidates the core chemical principles, reaction mechanisms, and practical experimental protocols for the synthesis of this target molecule.
Introduction: The Significance of this compound
This compound, with its characteristic aminopyridine scaffold, serves as a crucial intermediate in organic synthesis. The presence of three distinct functional groups—an amino group, a methyl group, and a nitrile group—on the pyridine ring provides multiple reaction sites for further chemical elaboration. This versatility makes it an attractive precursor for constructing complex molecular architectures, particularly in the field of medicinal chemistry where substituted pyridines are prevalent motifs in biologically active compounds.
Core Synthetic Strategy: The Thorpe-Ziegler Cyclization Pathway
One of the most robust and classical methods for constructing the substituted pyridine ring of this compound is through a variation of the Thorpe-Ziegler reaction. This reaction involves the base-catalyzed intramolecular cyclization of a dinitrile to form an enaminonitrile, which can then be aromatized.[1][2] The key to this synthesis is the strategic construction of an acyclic dinitrile precursor that contains all the necessary atoms for the final heterocyclic product.
Starting Materials and Precursor Synthesis
The synthesis logically begins from simple, commercially available starting materials. The most common and efficient approach involves the reaction of acetaldehyde with malononitrile .
-
Malononitrile (CH₂(CN)₂): A highly versatile C3 building block, notable for the acidity of its central methylene protons (pKa of 11 in water), which allows for easy carbanion formation.[3] It serves as the source for the C3, C4, C5, and nitrile group of the target molecule.
-
Acetaldehyde (CH₃CHO): This provides the C2 and C6 atoms, including the essential methyl group at the 6-position.
-
Ammonia or an ammonium salt (e.g., Ammonium Acetate): Acts as the nitrogen source for the pyridine ring.
The initial step is a Knoevenagel condensation between acetaldehyde and malononitrile, catalyzed by a weak base, to form 2-ethylidenemalononitrile. This intermediate then undergoes a Michael addition with a second molecule of malononitrile, which, in the presence of an ammonia source, leads to a key acyclic intermediate that is poised to cyclize.
Reaction Mechanism
The overall mechanism can be dissected into several distinct, sequential steps:
-
Formation of an Enamine/Iminium Intermediate: The reaction is often initiated by the formation of an enamine from acetaldehyde and a secondary amine catalyst (like piperidine or morpholine), or proceeds through base-catalyzed self-condensation.
-
Knoevenagel Condensation: The acetaldehyde enamine (or acetaldehyde itself under base catalysis) reacts with the first molecule of malononitrile to form an α,β-unsaturated dinitrile intermediate.
-
Michael Addition: A second molecule of malononitrile, deprotonated by the base, acts as a nucleophile and attacks the β-position of the unsaturated intermediate in a classic Michael addition.
-
Intramolecular Cyclization (Thorpe-Ziegler): The newly formed intermediate now possesses two nitrile groups in a sterically favorable arrangement. A base abstracts a proton to generate a carbanion, which then attacks the carbon of the vicinal nitrile group, forming a six-membered ring and an imine anion.[4]
-
Tautomerization & Aromatization: The cyclic intermediate undergoes tautomerization to the more stable enamine form. Subsequent elimination of a hydrogen molecule (oxidation) leads to the final, stable aromatic pyridine ring. This oxidation can occur via air or by the addition of a mild oxidizing agent.
The causality behind using a base like piperidine or sodium ethoxide is twofold: it catalyzes the initial condensation and is crucial for deprotonating the carbon atoms to facilitate both the Michael addition and the final cyclization step.[4]
Caption: Figure 1: Thorpe-Ziegler Reaction Pathway
Experimental Protocols
The following protocol is a representative, self-validating procedure synthesized from established methods for analogous pyridine syntheses.
One-Pot Synthesis of this compound
Materials:
-
Malononitrile (2.0 eq)
-
Acetaldehyde (1.0 eq)
-
Piperidine (0.2 eq, catalyst)
-
Ethanol (solvent)
-
Sulfur (optional, as mild oxidant)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (100 mL), malononitrile (13.2 g, 0.2 mol), and piperidine (2 mL).
-
Addition of Aldehyde: Cool the mixture in an ice bath to 0-5 °C. Slowly add acetaldehyde (4.4 g, 0.1 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux (approx. 78 °C) for 4-6 hours. If using sulfur, it can be added at the beginning of the reflux.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The disappearance of starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials and soluble impurities. The crude product can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield this compound as a crystalline solid.
Caption: Figure 2: General Laboratory Workflow
Quantitative Data and Reaction Optimization
The yield and purity of this compound are highly dependent on the reaction conditions. The choice of base, solvent, and temperature plays a critical role.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Insights |
| Base | Piperidine | Sodium Ethoxide | Triethylamine | Piperidine is effective for both Knoevenagel and Michael steps. Stronger bases like NaOEt can accelerate cyclization but may lead to side reactions. |
| Solvent | Ethanol | Methanol | DMF | Protic solvents like ethanol are common and effective. DMF can increase reaction rates due to its high boiling point but makes product isolation more difficult. |
| Temperature | Reflux (~78°C) | 50°C | Room Temp. | Refluxing is typically required to drive the cyclization and aromatization steps to completion. Lower temperatures may stall the reaction at an intermediate stage. |
| Oxidant | Air | Sulfur | None | In many cases, aerial oxidation during reflux is sufficient for aromatization. Elemental sulfur can act as a hydrogen acceptor to facilitate the final oxidation step, potentially improving yields. |
| Typical Yield | 60-75% | 55-70% | 40-60% | Conditions must be optimized to balance reaction rate with the suppression of polymerization and other side reactions of malononitrile and acetaldehyde. |
Conclusion
The synthesis of this compound is most effectively achieved through a multicomponent reaction that culminates in a Thorpe-Ziegler type cyclization. The use of inexpensive and readily available starting materials like malononitrile and acetaldehyde makes this an economically viable and scalable process. A thorough understanding of the underlying mechanism, particularly the roles of the base catalyst and the reaction conditions, is paramount for optimizing the reaction for high yield and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable heterocyclic intermediate for applications in drug discovery and materials science.
References
A Guide to the Spectroscopic Characterization of 5-Amino-6-methylnicotinonitrile: An Integrated Approach
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the structural elucidation of 5-Amino-6-methylnicotinonitrile (C₇H₇N₃), a key heterocyclic building block. The inherent value of such substituted pyridines in medicinal chemistry and materials science necessitates a robust, multi-technique approach to confirm their identity and purity unequivocally.[1][2] This document moves beyond a simple recitation of data, focusing instead on the causal logic behind experimental choices and the synergy between different spectroscopic methods to create a self-validating analytical workflow.
The principles and protocols outlined herein adhere to the FAIR (Findable, Accessible, Interoperable, and Reusable) data management guidelines, ensuring that the generated data is robust, reliable, and ready for dissemination.[3][4][5]
Foundational Strategy: The Characterization Workflow
The unambiguous identification of a molecule like this compound cannot be achieved with a single technique. Each method provides a unique and complementary piece of the structural puzzle. Our strategy is based on an integrated workflow that begins with determining the molecular formula and proceeds through the identification of the carbon-hydrogen framework, confirmation of functional groups, and probing of the molecule's electronic properties.
Figure 1: A comprehensive workflow for the spectroscopic characterization of this compound.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following IUPAC-consistent numbering scheme for this compound is used throughout this guide.
Figure 2: Structure and atom numbering of this compound.
Mass Spectrometry (MS): The Molecular Blueprint
Principle & Causality: Mass spectrometry is the foundational step, providing the most critical piece of initial data: the molecular weight and, by extension, the molecular formula. Electrospray Ionization (ESI) is the preferred technique for this polar, heterocyclic molecule as it is a soft ionization method that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly confirming the mass of the synthesized compound. A high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap is crucial for determining the exact mass, which allows for the unambiguous calculation of the elemental composition (C₇H₇N₃).
Experimental Protocol (ESI-MS):
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Analyzer Settings: Operate the mass spectrometer in positive ion mode. Set the mass range to scan from m/z 50 to 500.
-
Data Acquisition: Acquire the spectrum, ensuring a stable spray and signal. The data should be calibrated against a known standard for high-resolution measurement.
Data Interpretation & Expected Results: The calculated monoisotopic mass of C₇H₇N₃ is 133.06399. The primary ion expected in the ESI-MS spectrum will be the protonated molecule [M+H]⁺.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₇H₇N₃ | Based on the structure. |
| Calculated Exact Mass | 133.0640 Da | Sum of the most abundant isotopes. |
| Observed Ion (HRMS) | [M+H]⁺ at m/z 134.0718 | Protonation of the basic pyridine nitrogen is most likely.[6] |
| Adducts | [M+Na]⁺ at m/z 156.0538 | Sodium adducts are commonly observed in ESI-MS.[7] |
The observation of an ion at m/z 134.0718 within a narrow mass tolerance (e.g., < 5 ppm) provides high confidence in the assigned molecular formula.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
Principle & Causality: FT-IR spectroscopy probes the vibrational modes of covalent bonds. It is an exceptionally powerful and rapid technique for confirming the presence of the key functional groups that define this compound: the primary amine (-NH₂), the nitrile (-C≡N), the aromatic ring, and the alkyl group (-CH₃). The frequency of vibration is determined by the bond strength and the masses of the connected atoms, resulting in characteristic absorption bands for each functional group.[8]
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium). No sample preparation (like KBr pellets) is required.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software.
Data Interpretation & Expected Results: The IR spectrum provides a distinct fingerprint of the molecule's functional groups. Recent studies on similar aminonicotinonitrile structures provide excellent reference data for expected peak locations.[9]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Appearance |
| **Primary Amine (-NH₂) ** | N-H Stretch | 3490 - 3300 | Two distinct, sharp-to-medium bands due to symmetric and asymmetric stretching.[9][10] |
| N-H Bend | 1650 - 1600 | A strong, sharp absorption.[9] | |
| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2210 | A very sharp, strong intensity peak in a relatively clean region of the spectrum.[9][11] |
| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to medium sharp peaks, typically at higher frequency than alkyl C-H stretches.[12] |
| C=C/C=N Stretch | 1600 - 1450 | Multiple sharp bands of varying intensity, characteristic of the pyridine ring.[13] | |
| Methyl Group (-CH₃) | C-H Stretch | 2980 - 2850 | Medium intensity sharp peaks, appearing just below 3000 cm⁻¹.[12] |
The simultaneous presence of the dual N-H stretching bands, the sharp C≡N peak around 2220 cm⁻¹, and the aromatic ring vibrations provides compelling evidence for the proposed structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Principle & Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. It maps the carbon-hydrogen framework by exploiting the magnetic properties of ¹H and ¹³C nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, providing information about neighboring atoms and functional groups. Coupling constants (J) reveal the connectivity between adjacent, non-equivalent protons. For this analysis, a solvent like DMSO-d₆ is ideal as it effectively dissolves the polar compound and its residual solvent peak does not interfere with key signals. The use of Tetramethylsilane (TMS) as an internal standard is a universally accepted practice for calibrating the chemical shift scale to 0 ppm.[14]
Experimental Protocol (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Add a small amount of TMS as an internal standard.
-
Instrument Tuning: Place the sample in the NMR spectrometer (e.g., 400 MHz or higher for better resolution). The instrument should be tuned to the ¹H and ¹³C frequencies and the magnetic field shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A longer acquisition time (more scans) is required due to the lower natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data (FID), phase the spectrum, and integrate the ¹H signals. Reference the spectra to the TMS signal at 0.00 ppm.
Data Interpretation & Expected Results:
¹H NMR (400 MHz, DMSO-d₆):
| Assignment | Expected δ (ppm) | Multiplicity | Integration | Rationale |
| H4 | ~8.1 - 8.3 | Singlet (s) | 1H | Aromatic proton ortho to the electron-withdrawing nitrile group, significantly deshielded. |
| H2 | ~7.6 - 7.8 | Singlet (s) | 1H | Aromatic proton on the pyridine ring. |
| -NH₂ (Amine) | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Protons on nitrogen often exhibit broad signals due to quadrupolar relaxation and exchange. Position is solvent-dependent.[9] |
| -CH₃ (Methyl) | ~2.3 - 2.5 | Singlet (s) | 3H | Methyl group attached to the aromatic ring, deshielded relative to a simple alkane. |
¹³C NMR (100 MHz, DMSO-d₆):
| Assignment | Expected δ (ppm) | Rationale |
| C6 | ~158 - 162 | Carbon bearing the amino group, significantly shielded by the nitrogen lone pair. |
| C5 | ~150 - 155 | Aromatic carbon attached to the methyl group. |
| C4 | ~140 - 145 | Aromatic carbon, deshielded by the adjacent nitrogen. |
| C2 | ~110 - 115 | Aromatic carbon. |
| C≡N (Nitrile) | ~117 - 120 | Characteristic chemical shift for a nitrile carbon. |
| C3 | ~90 - 95 | Carbon attached to the electron-withdrawing nitrile group, significantly shielded. |
| -CH₃ (Methyl) | ~18 - 22 | Typical shift for a methyl group attached to an sp² carbon. |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
Principle & Causality: UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy orbitals. For this compound, the conjugated π-system of the substituted pyridine ring acts as the chromophore. The amino group (-NH₂) acts as an auxochrome, a group with non-bonding electrons that modifies the absorption of the chromophore, typically causing a bathochromic (red) shift to a longer wavelength (λmax). This technique is highly sensitive for quantitative analysis and provides insight into the electronic structure of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a very dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (set absorbance to 0).
-
Measurement: Fill a second cuvette with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax).
Data Interpretation & Expected Results: Substituted aminopyridines typically exhibit strong absorption bands corresponding to π → π* transitions.
| Parameter | Expected Value | Rationale |
| λmax | ~240 nm and ~310 nm | The spectrum is expected to show two main absorption bands, characteristic of aminopyridine systems.[15][16] The longer wavelength absorption is due to the extended conjugation involving the amino group's lone pair and the pyridine ring. |
Integrated Analysis: A Self-Validating Conclusion
Figure 3: The synergy of spectroscopic data in validating the structure of this compound.
This integrated approach ensures trustworthiness. The mass spectrum confirms the elemental composition predicted by the structure. The IR spectrum confirms the presence of the exact functional groups expected from that structure. Finally, the NMR spectrum elucidates the precise arrangement and connectivity of the atoms, confirming the substitution pattern on the pyridine ring. The UV-Vis spectrum is consistent with the electronic nature of the confirmed structure. Each piece of data cross-validates the others, leading to a single, coherent structural assignment.
References
- 1. jetir.org [jetir.org]
- 2. benchchem.com [benchchem.com]
- 3. iupac.org [iupac.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. IUPAC specification for the FAIR management of spectroscopic data...: Ingenta Connect [ingentaconnect.com]
- 6. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
- 7. Sample-to-Analysis Platform for Rapid Intracellular Mass Spectrometry from Small Numbers of Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. researchgate.net [researchgate.net]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. 2-Aminopyridine [webbook.nist.gov]
- 16. 3-Aminopyridine [webbook.nist.gov]
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Analysis of 5-Amino-6-methylnicotinonitrile
This guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic data for the heterocyclic compound 5-Amino-6-methylnicotinonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of predicted spectral data, a thorough guide to the underlying principles of spectral assignment, and robust, field-proven protocols for sample preparation and data acquisition. Our approach emphasizes the causality behind experimental choices, ensuring that the described methods are not just procedural but also fundamentally understood.
Introduction: The Structural Elucidation Challenge
This compound (C₇H₇N₃) is a substituted pyridine derivative featuring key functional groups—an amine, a methyl group, and a nitrile—that contribute to its unique electronic environment and potential as a scaffold in medicinal chemistry. Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such novel compounds. NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1] This guide serves to provide a foundational understanding of the expected NMR characteristics of this specific molecule.
Due to the absence of readily available, published experimental spectra at the time of this writing, this guide is built upon high-quality predicted NMR data. These predictions are generated using sophisticated algorithms that rely on large databases of experimental results, offering a reliable framework for spectral interpretation.[2][3]
Predicted NMR Spectral Data
The predicted ¹H and ¹³C NMR data were obtained using the online spectral database and predictor, NMRDB.org.[2][3] The predictions are based on a database of experimentally recorded spectra and provide a robust estimation of the chemical shifts and coupling constants.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized below. The data reflects the distinct electronic environments of the protons in the molecule.
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| H4 | 7.85 | Singlet (s) | 1H | Aromatic proton, deshielded by the adjacent nitrile group and the ring nitrogen. |
| H2 | 7.15 | Singlet (s) | 1H | Aromatic proton, influenced by the adjacent methyl group and ring nitrogen. |
| -NH₂ | 4.50 | Broad Singlet (br s) | 2H | Amine protons. The chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.[4] |
| -CH₃ | 2.45 | Singlet (s) | 3H | Methyl group protons attached to the pyridine ring. |
Predicted ¹³C NMR Data
The predicted proton-decoupled ¹³C NMR spectrum shows seven distinct signals, corresponding to the seven carbon atoms in this compound.
| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C6 | 157.5 | Carbon bearing the methyl group, significantly influenced by the ring nitrogen. |
| C5 | 148.0 | Carbon bearing the amino group. |
| C4 | 141.0 | Aromatic CH carbon, deshielded by the nitrile group. |
| C2 | 125.0 | Aromatic CH carbon. |
| -CN | 118.0 | Nitrile carbon. |
| C3 | 105.0 | Quaternary carbon adjacent to the nitrile and amino groups. |
| -CH₃ | 22.0 | Methyl carbon. |
Spectral Interpretation and Structural Assignment
The assignment of NMR signals is based on established principles of chemical shifts, which are governed by the local electronic environment of each nucleus.
-
¹H NMR Analysis :
-
Aromatic Protons (H2, H4) : The pyridine ring protons appear as sharp singlets in the aromatic region (typically 6.0-9.0 ppm).[5] The proton at the C4 position is predicted to be the most downfield (deshielded) due to the strong electron-withdrawing effect of the adjacent cyano (-CN) group. The H2 proton is slightly more shielded. The lack of adjacent protons results in singlet multiplicities for both.
-
Amine Protons (-NH₂) : The protons of the primary amine appear as a broad singlet. This broadness is a result of rapid chemical exchange and quadrupole broadening from the ¹⁴N nucleus. Their chemical shift is highly sensitive to the solvent environment and concentration.[4]
-
Methyl Protons (-CH₃) : The three protons of the methyl group are chemically equivalent and do not have any adjacent proton neighbors, thus they appear as a sharp singlet. Its position around 2.45 ppm is characteristic for a methyl group attached to an aromatic ring.
-
-
¹³C NMR Analysis :
-
Aromatic and Olefinic Carbons : The carbons of the pyridine ring (C2, C4, C5, C6) and the nitrile group (C3, -CN) appear in the downfield region of the spectrum (100-160 ppm), which is characteristic for sp² and sp hybridized carbons.[6][7]
-
Quaternary Carbons (C3, C5, C6, -CN) : These carbons, which bear no hydrogen atoms, typically show signals of lower intensity in proton-decoupled spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[6]
-
Aliphatic Carbon (-CH₃) : The sp³ hybridized carbon of the methyl group is the most shielded and therefore appears at the highest field (lowest ppm value) in the spectrum.[7]
-
Experimental Protocols: A Self-Validating System
Acquiring high-quality NMR data is contingent on meticulous sample preparation and appropriate instrument parameterization. The following protocols are designed to yield reliable and reproducible results.
Sample Preparation Workflow
The quality of the final spectrum is directly dependent on the quality of the NMR sample. A well-prepared sample should be a homogeneous solution, free of particulate matter and paramagnetic impurities.[8]
Caption: Workflow for preparing a high-quality NMR sample.
Causality Behind Choices:
-
Sample Amount : Sufficient concentration is crucial for achieving a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.[9] However, overly concentrated samples can lead to line broadening in ¹H spectra and difficulties in magnetic field shimming.[9]
-
Deuterated Solvents : Using solvents where hydrogen (¹H) is replaced by deuterium (²H) is standard practice. This is because the spectrometer's field/frequency lock system relies on the deuterium signal to maintain stability during data acquisition. Furthermore, it prevents the large solvent signal from overwhelming the much smaller analyte signals in ¹H NMR.[9] The choice of solvent (e.g., CDCl₃ vs. DMSO-d₆) depends on the solubility of the analyte. For this compound, both are viable options, but the chemical shifts, particularly of the -NH₂ protons, will vary.
-
Filtration : Any suspended solid particles will distort the magnetic field homogeneity, leading to broad spectral lines and poor resolution that cannot be corrected by shimming.[8]
NMR Data Acquisition Protocol
The following steps outline a general procedure for acquiring standard 1D ¹H and ¹³C spectra.
Caption: Standard workflow for NMR data acquisition.
Causality Behind Choices:
-
Locking and Shimming : The deuterium lock compensates for any drift in the magnetic field over time. Shimming is the process of adjusting currents in specialized coils to make the magnetic field as homogeneous as possible across the sample volume. A homogeneous field is essential for obtaining sharp, well-resolved NMR signals.[9]
-
Proton-Decoupling (for ¹³C NMR) : Standard ¹³C NMR spectra are acquired while simultaneously irradiating all proton frequencies. This collapses the carbon-proton couplings, resulting in a single sharp line for each unique carbon atom, which greatly simplifies the spectrum. This process also provides a significant sensitivity enhancement through the Nuclear Overhauser Effect (NOE).[6]
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR data for this compound. The detailed spectral assignments, coupled with robust experimental protocols, offer a solid foundation for researchers working with this compound. By understanding the principles behind the spectral features and the rationale for each step in the experimental process, scientists can ensure the acquisition of high-quality, reliable data for structural verification and further research in drug discovery and development.
References
- 1. Visualizer loader [nmrdb.org]
- 2. Predict 13C carbon NMR spectra [nmrdb.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Predict 1H proton NMR spectra [nmrdb.org]
- 5. NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docs.chemaxon.com [docs.chemaxon.com]
- 7. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. NMR Prediction - ChemAxon's tool to predict Nuclear Magnetic Resonance spectra [cdb.ics.uci.edu]
An In-depth Technical Guide to the IR and MS Spectral Analysis of 5-Amino-6-methylnicotinonitrile
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) and mass spectrometry (MS) spectral characteristics of 5-Amino-6-methylnicotinonitrile, a key heterocyclic building block in pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the theoretical underpinnings and practical methodologies for the spectral characterization of this compound. We will delve into the interpretation of its IR spectrum based on functional group analysis and predict its fragmentation pattern in electron impact mass spectrometry (EI-MS). This guide combines fundamental spectroscopic principles with field-proven insights to offer a self-validating framework for the analysis of this and similar molecules.
Introduction to this compound
This compound, with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 g/mol , is a substituted pyridine derivative.[1][2][3] Its structure incorporates several key functional groups that dictate its chemical reactivity and are crucial for its spectral identification: a primary aromatic amine (-NH₂), a nitrile group (-C≡N), a methyl group (-CH₃), and a pyridine ring. The precise arrangement of these groups on the pyridine core gives rise to a unique spectral fingerprint, which can be elucidated using techniques like IR spectroscopy and mass spectrometry. Understanding these spectral properties is paramount for its identification, purity assessment, and the study of its role in various chemical reactions.
Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4][5] The absorption of IR radiation causes molecular vibrations, such as stretching and bending, at specific frequencies corresponding to the type of chemical bond and the atoms involved.
Predicted IR Spectrum of this compound
Based on the functional groups present in this compound, we can predict the key absorption bands in its IR spectrum. A summary of these expected absorptions is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| Primary Aromatic Amine (-NH₂) | N-H Symmetric & Asymmetric Stretching | 3500 - 3300 | Medium-Strong | Two distinct peaks are expected for a primary amine.[6][7][8] |
| N-H Bending (Scissoring) | 1650 - 1580 | Medium-Strong | This peak can sometimes be mistaken for a C=C stretch.[6] | |
| Aromatic C-H | C-H Stretching | 3100 - 3000 | Medium-Weak | Characteristic of C-H bonds on the pyridine ring.[9] |
| Nitrile (-C≡N) | C≡N Stretching | 2240 - 2220 | Strong, Sharp | The position is influenced by conjugation with the aromatic ring.[10] |
| Methyl (-CH₃) | C-H Asymmetric & Symmetric Stretching | 2975 - 2850 | Medium | Characteristic of aliphatic C-H bonds. |
| C-H Bending (Asymmetric & Symmetric) | 1470 - 1430 & 1380 - 1370 | Medium | ||
| Pyridine Ring | C=C and C=N Ring Stretching | 1600 - 1400 | Medium-Strong | Multiple bands are expected in this region.[11][12][13] |
| Aromatic C-N | C-N Stretching | 1335 - 1250 | Strong | Characteristic of the bond between the amino group and the pyridine ring.[6] |
Experimental Protocol for FT-IR Analysis
This protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique.
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
-
Sample Preparation and Loading:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
Label the significant peaks in the spectrum.
-
Compare the observed peak positions and intensities with the predicted values and reference spectra of similar compounds to confirm the identity and purity of the sample.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and press arm after the analysis is complete.
-
Workflow for FT-IR Analysis
Caption: A streamlined workflow for acquiring and analyzing an FT-IR spectrum.
Mass Spectrometric Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4][14] Electron Impact (EI) ionization is a common method where the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation.[15][16][17] The resulting fragmentation pattern provides a molecular fingerprint that can be used to elucidate the structure of the compound.
Predicted Electron Impact (EI) Mass Spectrum of this compound
The molecular ion peak (M⁺˙) for this compound is expected at an m/z of 133, corresponding to its molecular weight. Due to the presence of an odd number of nitrogen atoms (three), the molecular ion peak will have an odd nominal mass, consistent with the Nitrogen Rule.[16][18]
The fragmentation of the molecular ion is expected to proceed through several pathways, primarily involving the loss of small, stable neutral molecules or radicals. The stability of the resulting fragment ions will dictate the intensity of their corresponding peaks in the mass spectrum.
Key Predicted Fragment Ions:
| m/z | Proposed Fragment | Proposed Neutral Loss | Notes |
| 133 | [C₇H₇N₃]⁺˙ | - | Molecular Ion (M⁺˙) |
| 118 | [C₆H₄N₃]⁺ | CH₃˙ | Loss of a methyl radical. |
| 106 | [C₆H₆N₂]⁺˙ | HCN | Loss of hydrogen cyanide from the molecular ion. |
| 91 | [C₅H₃N₂]⁺ | CH₃˙ + HCN | Sequential loss of a methyl radical and hydrogen cyanide. |
| 79 | [C₅H₅N]⁺˙ | HCN from m/z 106 | Loss of hydrogen cyanide from the fragment at m/z 106. |
Proposed Fragmentation Pathway
The fragmentation of this compound in an EI-MS is likely to be initiated by the loss of a methyl radical or a molecule of hydrogen cyanide, both of which are common fragmentation pathways for substituted pyridines and nitriles.[19][20][21]
Caption: Proposed EI-MS fragmentation pathways for this compound.
Experimental Protocol for GC-MS Analysis
For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without thermal degradation (e.g., 250 °C).
-
GC Column: Use a non-polar or medium-polarity capillary column suitable for the analysis of heterocyclic compounds.
-
Oven Temperature Program: Develop a temperature program that provides good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.
-
MS Interface: Set the transfer line temperature to prevent condensation of the analyte (e.g., 280 °C).
-
MS Ion Source: Use electron impact (EI) ionization at 70 eV. Set the ion source temperature to approximately 230 °C.
-
MS Analyzer: Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).
-
-
Analysis:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS system.
-
Acquire the data.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and the major fragment ions.
-
Compare the obtained spectrum with library spectra (if available) and the predicted fragmentation pattern to confirm the structure.
-
Conclusion
The combined application of IR spectroscopy and mass spectrometry provides a robust and comprehensive framework for the structural characterization of this compound. The predicted IR spectrum offers clear diagnostic peaks for its key functional groups, while the anticipated mass spectrum reveals a characteristic molecular ion and a logical fragmentation pattern. The detailed experimental protocols provided in this guide serve as a practical resource for researchers to obtain high-quality spectral data for this and structurally related compounds. This in-depth analysis underscores the power of these spectroscopic techniques in modern chemical research and drug development.
References
- 1. This compound - CAS:3308-01-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | 3308-01-8 [sigmaaldrich.com]
- 4. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. fiveable.me [fiveable.me]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. cet-science.com [cet-science.com]
- 12. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. fiveable.me [fiveable.me]
- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. taylorfrancis.com [taylorfrancis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chemguide.co.uk [chemguide.co.uk]
- 20. youtube.com [youtube.com]
- 21. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Chemical Properties and Reactivity of 5-Amino-6-methylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-6-methylnicotinonitrile, a substituted pyridine derivative, is a pivotal building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising an aromatic pyridine ring, a nucleophilic amino group, and an electrophilic cyano group—imparts a versatile and nuanced reactivity profile. This guide offers a comprehensive exploration of the molecule's physicochemical properties, spectroscopic signatures, and multifaceted reactivity. We delve into the electronic interplay of its functional groups, providing mechanistic insights into its participation in electrophilic and nucleophilic substitutions, diazotization, and cycloaddition reactions. This document serves as a technical resource, consolidating theoretical principles with practical methodologies to empower researchers in leveraging this compound for the synthesis of novel, high-value molecules.
Introduction
This compound (CAS No. 3308-01-8) is a heterocyclic aromatic compound that has garnered significant attention as a versatile synthetic intermediate.[1][2] Its structure is characterized by a pyridine ring substituted with an amino group at the 5-position, a methyl group at the 6-position, and a cyano (nitrile) group at the 3-position. This arrangement of electron-donating (amino, methyl) and electron-withdrawing (cyano, ring nitrogen) groups creates a unique electronic landscape that dictates its chemical behavior.
In the realm of drug discovery, substituted aminopyridines are considered privileged scaffolds, appearing in a multitude of biologically active compounds.[3] The ability of this compound to serve as a precursor for more complex heterocyclic systems makes it a valuable tool for constructing libraries of potential therapeutic agents.[4][5][6] Understanding its reactivity is paramount for designing efficient and regioselective synthetic routes.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research and development.
Physicochemical Data
The key physicochemical properties of this compound are summarized below. These values are crucial for reaction setup, purification, and safety considerations.
| Property | Value | Source(s) |
| CAS Number | 3308-01-8 | [1][7] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
| Appearance | Tan solid (typical) | [8] |
| Purity | ≥97% (typical commercial grade) | [1] |
Note: Physical properties such as melting point and solubility may vary slightly depending on the supplier and purity.
Spectroscopic Signature
Spectroscopic data provides incontrovertible evidence for the structure and purity of the compound.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. Spectroscopic data for similar compounds, such as 2-amino-4,6-diphenylnicotinonitriles, show characteristic signals for the amino protons (as a broad singlet) and the aromatic proton.[9]
-
¹³C NMR: The carbon NMR would reveal signals for the six carbons of the pyridine ring and the carbon of the methyl group. The cyano group carbon typically appears in the 115-125 ppm range.
-
IR Spectroscopy: The infrared spectrum provides key information about the functional groups. Characteristic absorption bands include N-H stretching vibrations for the amino group (typically around 3300-3500 cm⁻¹), a strong C≡N stretching vibration for the nitrile group (around 2200-2260 cm⁻¹), and C=C/C=N stretching vibrations for the aromatic ring.[9]
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. For example, a related compound, 2-amino-3-methyl-5-cyanopyridine, shows an (M+1) peak at m/z 134.1.[8]
Authoritative spectral data can often be found in chemical supplier databases.[10]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is governed by the interplay of its three functional groups and the pyridine ring.
The Pyridine Ring: A Balancing Act of Electronics
The pyridine ring is inherently electron-deficient (π-deficient) compared to benzene, due to the electronegative nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution (EAS) and more reactive towards nucleophilic aromatic substitution (NAS).[11][12]
However, the substituents on this particular molecule dramatically modulate this reactivity:
-
Amino Group (-NH₂): A powerful activating, ortho-, para-directing group for EAS.
-
Methyl Group (-CH₃): A weakly activating, ortho-, para-directing group for EAS.
-
Cyano Group (-CN): A strongly deactivating, meta-directing group for EAS.[13]
The cumulative effect is a complex regiochemical outcome. The positions ortho and para to the strongly activating amino group (C4 and C6) are electronically enriched. However, the C6 position is already substituted. Therefore, electrophilic attack is most likely directed to the C4 position. Standard electrophilic substitution reactions like nitration or halogenation, which typically require harsh conditions for pyridine itself, may proceed under milder conditions due to the activating groups.[11][14][15]
Conversely, for nucleophilic aromatic substitution, the electron-withdrawing cyano group and ring nitrogen make the C2 and C4 positions susceptible to attack.[16][17]
Caption: Electronic contributions of substituents on the pyridine ring.
Reactivity of the Amino Group
The exocyclic amino group is a primary aromatic amine and thus undergoes a range of classical transformations.
-
Diazotization and Sandmeyer-type Reactions: Treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺). This intermediate is highly valuable as it can be displaced by a wide variety of nucleophiles (e.g., -OH, -X, -CN) in Sandmeyer or related reactions, providing a powerful method for further functionalization.
-
Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is often used as a protecting group strategy or to introduce new functionalities.
-
Alkylation: Direct alkylation can be challenging due to potential over-alkylation but can be achieved under controlled conditions.
-
Coupling Reactions: The amino group can act as a directing group in transition metal-catalyzed C-H activation reactions, enabling the formation of new C-C or C-N bonds.[18]
Reactivity of the Cyano Group
The nitrile (cyano) group is a versatile functional handle that can be transformed into several other groups.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed.[19][20] Partial hydrolysis yields a primary amide (-CONH₂), while complete hydrolysis affords a carboxylic acid (-COOH). This provides a route to nicotinic acid derivatives.
-
Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[19] Milder reducing agents like DIBAL-H can lead to the formation of an aldehyde (-CHO) after hydrolysis of the intermediate imine.
-
Addition of Organometallics: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile.[20] Subsequent hydrolysis of the resulting imine intermediate yields a ketone.
-
Cycloaddition Reactions: The cyano group can participate as a dipolarophile or dienophile in various cycloaddition reactions, serving as a key step in the synthesis of more complex heterocyclic systems.[21]
Synthetic Applications and Methodologies
The true value of this compound lies in its role as a versatile building block for constructing complex molecules.[22] It is frequently employed in multicomponent reactions where its multiple reactive sites can be harnessed in a single synthetic operation.[23]
Example Workflow: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
A common application of aminonicotinonitriles is in the synthesis of fused heterocyclic systems like pyrazolopyridines, which are of significant interest in medicinal chemistry.
Caption: Workflow for the synthesis of a pyrazolopyridine derivative.
Detailed Experimental Protocol: Synthesis of 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol describes a common cyclization reaction, illustrating the compound's utility. It is designed as a self-validating system with clear steps for reaction, workup, and purification.
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (80% solution, 1.5 eq)
-
Ethanol (200 proof)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 5.0 g, 37.5 mmol).
-
Solvent and Reagent Addition: Add ethanol (50 mL) to the flask. Stir the suspension, then add hydrazine hydrate (e.g., 3.5 mL, 56.3 mmol) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and ethyl acetate (50 mL). Transfer the mixture to a separatory funnel. The product may precipitate; if so, collect by filtration. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution (50 mL) to remove any acidic impurities, followed by brine (50 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 3-Amino-4-methyl-1H-pyrazolo[3,4-b]pyridine as a solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[24][25][26]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[26] Avoid contact with skin and eyes.[24] Wash hands thoroughly after handling.[25]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[25]
-
Toxicity: The toxicological properties have not been fully investigated for all related compounds. Similar compounds are listed as harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[27] Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[24]
Conclusion
This compound is a highly functionalized and synthetically versatile molecule. The strategic placement of its amino, methyl, and cyano groups on the π-deficient pyridine ring creates a platform for a diverse array of chemical transformations. Its ability to act as a precursor to fused heterocyclic systems solidifies its importance as a key building block in medicinal chemistry and drug discovery. A comprehensive understanding of its electronic properties and reactivity patterns, as outlined in this guide, is essential for researchers aiming to exploit its full synthetic potential.
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound - CAS:3308-01-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news.umich.edu [news.umich.edu]
- 5. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 3308-01-8 [chemicalbook.com]
- 8. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
- 9. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study [mdpi.com]
- 10. This compound(3308-01-8) 1H NMR spectrum [chemicalbook.com]
- 11. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 12. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]
- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. davuniversity.org [davuniversity.org]
- 17. quora.com [quora.com]
- 18. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 19. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. The cyano group in the synthesis of heterocycles [quimicaorganica.org]
- 22. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 23. Pyridine Group-Assisted Addition of Diazo-Compounds to Imines in the 3-CC Reaction of 2-Aminopyridines, Aldehydes, and Diazo-Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fishersci.com [fishersci.com]
- 25. fishersci.com [fishersci.com]
- 26. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 27. 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 5-Amino-6-methylnicotinonitrile: A Versatile Heterocyclic Building Block for Chemical Synthesis and Drug Discovery
Executive Summary
5-Amino-6-methylnicotinonitrile is a substituted pyridine derivative that serves as a highly functionalized and versatile heterocyclic building block in modern organic synthesis. Its unique arrangement of an amino group, a nitrile moiety, and a methyl group on the pyridine core provides multiple reactive sites, enabling the construction of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, robust synthetic methodologies, diverse reactivity, and key applications, particularly in the realm of medicinal chemistry and drug development. Detailed protocols, reaction pathway diagrams, and safety information are presented to equip researchers and chemical development professionals with the critical knowledge required to effectively utilize this valuable synthon.
Introduction to Heterocyclic Building Blocks
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing rings like pyridine being prevalent in a vast number of FDA-approved drugs. These scaffolds provide a three-dimensional framework that can be decorated with various functional groups to modulate pharmacological activity, selectivity, and pharmacokinetic properties. This compound (CAS 3308-01-8) is an exemplary building block, offering three distinct points for chemical modification: the nucleophilic amino group, the electrophilic nitrile carbon, and the pyridine ring itself. This trifecta of reactivity allows for its use in cascade reactions, multicomponent reactions, and the synthesis of fused heterocyclic systems, making it a molecule of significant strategic importance in the design of novel therapeutics and functional materials.
Physicochemical and Structural Properties
A comprehensive understanding of a building block's physical and chemical properties is paramount for its successful application in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3308-01-8 | [1][2][3] |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2][3] |
| IUPAC Name | 5-Amino-6-methylpyridine-3-carbonitrile | N/A |
| Appearance | Typically an off-white to tan solid | N/A |
| Storage | Sealed in dry, Room Temperature | [2] |
Note: Detailed experimental data such as melting point and boiling point are not consistently reported across public domains. Researchers should refer to the supplier-specific Certificate of Analysis.
Synthesis and Manufacturing
The synthesis of substituted aminonicotinonitriles is typically achieved through multi-step sequences starting from readily available pyridine precursors. A prevalent and industrially scalable strategy involves the palladium-catalyzed cyanation of a corresponding bromopyridine. This approach is favored for its high functional group tolerance and generally good yields.[4][5]
Diagram 1: Representative Synthesis Workflow
References
- 1. This compound | 3308-01-8 [chemicalbook.com]
- 2. This compound - CAS:3308-01-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and Historical Synthesis of Aminonicotinonitriles
Abstract
The aminonicotinonitrile framework is a quintessential "privileged structure" in medicinal chemistry, forming the heterocyclic core of numerous biologically active compounds and approved pharmaceuticals.[1] Its value stems from its synthetic tractability and its ability to engage in diverse biological interactions, leading to a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide provides a comprehensive exploration of the aminonicotinonitrile scaffold, tracing its historical synthesis from classical, foundational reactions to modern, efficient methodologies. We will dissect the causality behind key experimental choices, provide detailed, field-tested protocols for pivotal synthetic transformations, and contextualize the scaffold's importance through its application in contemporary drug discovery.
Introduction: The Rise of a Privileged Scaffold
The story of aminonicotinonitriles is intertwined with the broader history of pharmaceutical chemistry. The late 19th and early 20th centuries saw a paradigm shift from natural product-based remedies to the first synthetic drugs, many of which were derived from the byproducts of the coal-tar industry.[3] This era established the importance of simple, nitrogen-containing heterocyclic scaffolds. Among these, the pyridine ring, the core of the aminonicotinonitrile structure, emerged as a recurring motif in biologically active molecules.
An aminonicotinonitrile is a pyridine ring substituted with both an amino (-NH₂) group and a cyano (-CN) group. This dual functionality is key to its utility. The amino group provides a nucleophilic handle for further derivatization and a crucial hydrogen bond donor for interacting with biological targets. The nitrile group, a potent electron-withdrawing group and a versatile synthetic precursor, modulates the electronic properties of the ring and can act as a bioisostere for other functional groups.[4] This combination of features makes the aminonicotinonitrile scaffold a powerful building block for creating vast libraries of compounds for drug screening.
Foundational Syntheses: The Classical Approaches
While it is difficult to pinpoint the single first synthesis of a simple aminonicotinonitrile, its preparation can be understood through the lens of several classical reactions developed for constructing substituted pyridines. These early methods, though sometimes lacking in efficiency, laid the groundwork for all subsequent innovations.
The Guareschi-Thorpe Condensation and Its Analogs
One of the most historically significant routes to substituted 2-aminopyridines is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a β-dicarbonyl compound (or its equivalent) with a cyanoacetamide. The reaction proceeds through a series of condensation, cyclization, and dehydration steps to furnish the 2-pyridone, which can then be converted to the 2-aminopyridine. A related modern method involves the one-pot synthesis of substituted 2-amino isonicotinic acids, which are close relatives of aminonicotinonitriles.[5]
The Thorpe-Ziegler Reaction
The Thorpe-Ziegler reaction is a classical base-catalyzed intramolecular cyclization of a dinitrile to form a cyclic α-cyano ketone after hydrolysis.[6][7] This method is conceptually critical as it demonstrates the fundamental reactivity of nitriles used in building cyclic systems.[4][6] By designing an appropriate acyclic dinitrile precursor, this reaction can be adapted to form a dihydropyridine ring, which can then be oxidized to the aromatic aminonicotinonitrile.
The core mechanism involves the deprotonation of the α-carbon to one nitrile group, creating a carbanion.[4] This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, initiating the cyclization.
The Evolution of Synthesis: Modern & Efficient Methodologies
Driven by the demands of the pharmaceutical industry for efficiency, atom economy, and diversity, synthetic approaches to aminonicotinonitriles have evolved significantly. Modern methods often rely on multi-component or domino reactions to construct the complex scaffold in a single step.
Annulation of α-Keto Vinyl Azides and α,α-Dicyanoalkenes
A novel and efficient strategy involves the base-mediated annulation of readily available α-keto vinyl azides and α,α-dicyanoalkenes.[4] This method provides access to highly functionalized 2-aminonicotinonitriles in good yields. The proposed mechanism is a sophisticated cascade involving a Michael addition, followed by intramolecular rearrangement and ring-opening, ultimately leading to the stable pyridine ring.[4] This approach is particularly powerful as it allows for the introduction of diverse substituents, which is crucial for structure-activity relationship (SAR) studies.
Ring Transformation of 2H-Pyran-2-ones
Another elegant one-step synthesis utilizes the base-catalyzed ring transformation of 2H-pyran-2-ones.[8] In this reaction, a suitably substituted 2H-pyran-2-one is treated with cyanamide in the presence of a base like potassium hydroxide. The cyanamide acts as the nitrogen source for both the amino group and the pyridine ring nitrogen, undergoing a ring-opening and re-cyclization cascade to form the aminonicotinonitrile product. This method offers flexibility in introducing various functionalities onto the final pyridine ring.[8]
Key Experimental Protocols
A protocol is not merely a recipe; it is a system designed for reproducibility and safety. The following protocols represent robust methods for the synthesis of aminonicotinonitriles, with explanations for the critical steps.
Protocol 1: Synthesis of 2-Amino-6-aryl-4-methylsulfanylnicotinonitrile via Ring Transformation
This protocol is adapted from the method described by Kumar et al. for the ring transformation of 2H-pyran-2-ones.[8]
Rationale: This procedure leverages a nucleophilic ring-opening/recyclization cascade. The use of a strong base (KOH) in an aprotic polar solvent (DMF) facilitates the deprotonation of cyanamide, activating it as the nucleophile. The inert atmosphere is critical to prevent side reactions with atmospheric oxygen and moisture.
Step-by-Step Methodology:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-one (1.0 mmol), cyanamide (1.2 mmol, 0.05 g), and powdered potassium hydroxide (2.0 mmol, 0.12 g).
-
Solvent Addition: Add 10 mL of dry N,N-dimethylformamide (DMF) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Causality: Prevents potential oxidation of the sulfur-containing starting material and reaction of the strong base with atmospheric CO₂ and H₂O.
-
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane-chloroform (1:1) eluent system. The reaction typically runs for 30-50 hours.
-
Workup - Quenching and Precipitation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing ~100 mL of ice-water with constant stirring.
-
Causality: The large volume of water quenches the reaction and precipitates the organic product, which has low aqueous solubility.
-
-
Neutralization: Neutralize the aqueous mixture by slowly adding 10% hydrochloric acid (HCl) until the pH is ~7.
-
Causality: Protonates any remaining basic species and ensures the product is in its neutral form, maximizing precipitation.
-
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water. Purify the crude product by silica gel column chromatography using a hexane-chloroform (1:1) mixture as the eluent to yield the pure 2-aminonicotinonitrile derivative.
| Reactant | Mol. Wt. | Equivalents | Amount |
| 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-one | Varies | 1.0 | 1.0 mmol |
| Cyanamide | 42.04 g/mol | 1.2 | 1.2 mmol (0.05 g) |
| Potassium Hydroxide | 56.11 g/mol | 2.0 | 2.0 mmol (0.12 g) |
| Dry DMF | - | - | 10 mL |
Applications in Drug Discovery: A Scaffold for Targeted Therapies
The aminonicotinonitrile scaffold is a cornerstone of modern medicinal chemistry, particularly in the development of targeted therapies like kinase inhibitors.[1] The strategic placement of substituents on the ring allows for the fine-tuning of a compound's affinity and selectivity for specific enzyme active sites.
Anticancer and Autophagy-Inducing Activity
Recent research has uncovered novel anticancer properties of 2-aminonicotinonitrile derivatives.[9] Structure-activity relationship studies have shown that substituents at the C-4 and C-6 positions can enhance autophagy-inducing activity, a cellular process that can lead to programmed cell death in cancer cells.[7][9] Certain derivatives have been shown to induce apoptosis (another form of cell death) and arrest the cell cycle, making them promising candidates for new anticancer drugs.
Tyrosine Kinase Inhibition
The pyridine core of aminonicotinonitriles is adept at forming key interactions within the ATP-binding site of tyrosine kinases (TKs). Novel nicotinonitrile derivatives bearing imino moieties have demonstrated potent inhibition of TKs, leading to strong antiproliferative activity. This mechanism is highly relevant as dysregulation of TK signaling is a hallmark of many cancers.
Conclusion
The aminonicotinonitrile scaffold has journeyed from a product of classical organic reactions to a highly sought-after component in modern drug design. Its historical synthesis, rooted in foundational reactions like the Thorpe-Ziegler cyclization, has blossomed into a field of elegant and efficient methodologies, including ring transformations and multi-component annulations. The continued exploration of this privileged structure, as evidenced by the discovery of its novel autophagy-inducing and kinase-inhibiting properties, ensures that aminonicotinonitriles will remain a focal point for researchers, scientists, and drug development professionals for the foreseeable future.
References
- 1. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation [organic-chemistry.org]
- 4. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. arkat-usa.org [arkat-usa.org]
- 7. youtube.com [youtube.com]
- 8. Gewald Reaction [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Solubility and stability of 5-Amino-6-methylnicotinonitrile in common solvents
An In-Depth Technical Guide to the Solubility and Stability of 5-Amino-6-methylnicotinonitrile for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This compound is a substituted pyridine derivative that holds potential as a versatile building block in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its fundamental physicochemical properties is a prerequisite for its successful application. This technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this document outlines the principles, experimental protocols, and data interpretation strategies necessary to generate this critical information. The methodologies described herein are grounded in established pharmaceutical development practices and are designed to provide researchers with a robust roadmap for their investigations.
Introduction to this compound
This compound, with the chemical formula C₇H₇N₃, is a heterocyclic compound featuring a pyridine ring substituted with amino, methyl, and cyano groups. Its structural motifs are common in biologically active molecules, suggesting its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. Before embarking on advanced biological screening or formulation development, a foundational understanding of its solubility in various solvent systems and its stability under different environmental conditions is paramount. Solubility directly impacts bioavailability, formulation options, and the design of in-vitro assays, while stability data is crucial for determining storage conditions, shelf-life, and identifying potential degradation pathways that could affect safety and efficacy.
This guide will provide detailed, field-proven methodologies for:
-
Determining the thermodynamic solubility of this compound in common solvents.
-
Establishing a stability-indicating analytical method and conducting forced degradation and long-term stability studies.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound, gathered from available chemical databases, is presented below. These properties provide a starting point for designing solubility and stability experiments.
| Property | Value | Source |
| Chemical Formula | C₇H₇N₃ | |
| Molecular Weight | 133.15 g/mol | |
| CAS Number | 3308-01-8 | [1] |
| Appearance | Tan solid (typical) | [2] |
| Storage | Recommended to be stored at 4°C, protected from light | [3] |
Comprehensive Solubility Assessment
Solubility is a critical physicochemical parameter that influences many aspects of drug discovery and development, from initial bioassays to final formulation design.[4] This section details a robust protocol for determining the thermodynamic (equilibrium) solubility of this compound. Thermodynamic solubility, which measures the concentration of a compound in a saturated solution at equilibrium, is the most relevant measure for predicting in-vivo dissolution.[5]
Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[6] It involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.
Objective: To determine the thermodynamic solubility of this compound in a range of common pharmaceutical solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Deionized Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1N HCl, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Propylene Glycol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment. A starting point could be ~10 mg of compound per 1 mL of solvent.
-
Solvent Addition: Add a precise volume of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure equilibrium is reached.
-
Phase Separation: After equilibration, remove the vials and let them stand to allow the undissolved solid to settle. To ensure complete separation of the saturated supernatant from the solid material, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[7]
-
Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Immediately filter the supernatant through a syringe filter to remove any remaining particulates. It is crucial to perform this step quickly to avoid temperature changes that could affect solubility. Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound. The concentration is then back-calculated to determine the solubility in the original solvent, expressed in units such as mg/mL or µg/mL.
Data Presentation: Solubility Profile
The results of the solubility study should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | pH (for aqueous) |
| Deionized Water | 25 | [Experimental Value] | [Measured Value] |
| PBS (pH 7.4) | 25 | [Experimental Value] | 7.4 |
| 0.1N HCl | 25 | [Experimental Value] | ~1.2 |
| Ethanol | 25 | [Experimental Value] | N/A |
| Methanol | 25 | [Experimental Value] | N/A |
| DMSO | 25 | [Experimental Value] | N/A |
| Propylene Glycol | 25 | [Experimental Value] | N/A |
Visualization of the Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
In-Depth Stability Assessment
A stability-indicating assay is an analytical method that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[8][9] Developing such a method is essential for determining the shelf-life and appropriate storage conditions for this compound.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are carried out under harsh conditions to accelerate the degradation of the compound.[10] These studies are crucial for:
-
Identifying likely degradation products.
-
Demonstrating the specificity of the stability-indicating analytical method.
-
Understanding the degradation pathways of the molecule.
Common Stress Conditions:
-
Acid Hydrolysis: 0.1N HCl at elevated temperature (e.g., 60°C).
-
Base Hydrolysis: 0.1N NaOH at room or elevated temperature.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Stress: Heating the solid compound (e.g., 80°C).
-
Photostability: Exposing the solid or a solution to light (ICH Q1B guidelines).
Experimental Protocol: Stability Study in Solution
Objective: To evaluate the stability of this compound in a selected solvent over time under defined storage conditions.
Materials:
-
Stock solution of this compound in a chosen solvent (e.g., a co-solvent mixture like DMSO/PBS if aqueous solubility is low).
-
Stability chambers set to desired temperature/humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
Step-by-Step Methodology:
-
Method Development: Develop a stability-indicating HPLC method. This typically involves screening different columns, mobile phases, and gradients to achieve adequate separation between the parent compound and all degradation products generated during forced degradation studies. A PDA detector is useful for assessing peak purity.
-
Sample Preparation: Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Time-Zero Analysis (T₀): Immediately analyze the solution to determine the initial concentration and purity of the compound.
-
Storage: Aliquot the solution into multiple vials and place them in the selected stability chambers.
-
Time-Point Analysis: At predetermined time points (e.g., T = 24h, 48h, 1 week, 1 month), remove a vial from each storage condition.
-
Quantification: Analyze the samples by the stability-indicating HPLC method. Record the peak area of the parent compound and any degradation products.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the T₀ sample. Identify and, if possible, quantify the major degradation products.
Data Presentation: Stability Profile
The results should be tabulated to show the degradation profile over time.
| Storage Condition | Time Point | % Parent Compound Remaining | Observations (e.g., new peaks) |
| 25°C / 60% RH | T₀ | 100% | - |
| 1 week | [Experimental Value] | [e.g., Peak at RRT 0.8] | |
| 1 month | [Experimental Value] | [e.g., Peak at RRT 0.8 increases] | |
| 40°C / 75% RH | T₀ | 100% | - |
| 1 week | [Experimental Value] | [e.g., Multiple new peaks] | |
| 1 month | [Experimental Value] | [e.g., Significant degradation] |
Visualization of the Stability Study Workflow
Caption: Workflow for a Solution Stability Study.
Conclusion
A comprehensive understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its effective use in research and drug development. This guide provides a detailed framework and actionable protocols for generating this essential data. By systematically applying the shake-flask method for solubility determination and employing a stability-indicating HPLC method for degradation studies, researchers can build a robust physicochemical profile of this compound. This foundational knowledge will enable informed decisions regarding solvent selection for biological assays, formulation strategies, and the establishment of appropriate storage and handling procedures, ultimately accelerating the path of this promising molecule from the laboratory to potential applications.
References
- 1. This compound | 3308-01-8 [chemicalbook.com]
- 2. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Solubility Test | AxisPharm [axispharm.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. royed.in [royed.in]
- 9. ijcrt.org [ijcrt.org]
- 10. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
Methodological & Application
Application Notes & Protocols: Synthetic Routes to Fused Pyridine Systems Using 5-Amino-6-methylnicotinonitrile
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of 5-Amino-6-methylnicotinonitrile in Heterocyclic Chemistry
Fused pyridine ring systems are foundational scaffolds in medicinal chemistry and drug design.[1][2][3] Their structural rigidity and ability to engage in specific hydrogen bonding and π-stacking interactions make them privileged structures for targeting a wide array of biological targets, leading to therapies for cancer, infectious diseases, and inflammatory conditions.[3][4][5] The pyridine ring, in particular, can enhance a molecule's pharmacological profile, improving parameters like solubility, metabolic stability, and potency.[1][3]
Among the myriad of starting materials for constructing these complex heterocycles, this compound stands out as a uniquely versatile and powerful building block. Its strategic arrangement of functional groups—an ortho-amino nitrile moiety on a pyridine core—provides multiple reactive centers, enabling chemists to forge new rings through a variety of elegant and efficient cyclization strategies. This guide provides an in-depth exploration of key synthetic routes starting from this precursor, offering not just protocols, but also the underlying mechanistic rationale to empower researchers in their synthetic endeavors.
Caption: Key reactive sites of this compound.
Route 1: Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The thieno[2,3-b]pyridine scaffold is a prominent heterocyclic system found in compounds with diverse biological activities, including potential applications as adenosine A1 receptor ligands and topoisomerase inhibitors.[6][7] The Gewald reaction offers a powerful and convergent one-pot method to construct this fused system from this compound.[8][9]
Mechanistic Insights
The Gewald reaction is a multicomponent condensation that brilliantly assembles the thiophene ring onto an existing scaffold.[10][11] The process begins with the reaction between this compound and an α-halo-ketone (or related active methylene compound).
-
S-Alkylation: The sulfur nucleophile, typically generated in situ or from a reagent like thiourea or sodium sulfide, attacks the α-halo-ketone to form a thioether intermediate.
-
Thorpe-Ziegler Cyclization: Under basic conditions, the active methylene group of the newly formed thioether undergoes deprotonation. The resulting carbanion then attacks the nitrile carbon in an intramolecular fashion. This key ring-forming step is a classic example of a Thorpe-Ziegler reaction.[12][13]
-
Tautomerization: The cyclic intermediate rapidly tautomerizes to the more stable aromatic 3-aminothieno[2,3-b]pyridine system.
The choice of base is critical; it must be strong enough to facilitate the Thorpe-Ziegler cyclization but not so harsh as to cause unwanted side reactions. Piperidine, triethylamine, or potassium hydroxide are commonly employed.[7][14]
Caption: Simplified workflow of the Gewald reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 3-amino-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxylate
This protocol is a representative example adapted from established methodologies for synthesizing thieno[2,3-b]pyridines.[6][14]
Materials:
-
This compound
-
Ethyl 2-chloroacetoacetate
-
Elemental Sulfur
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Ethanol
-
Deionized Water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.34 g, 10 mmol), ethyl 2-chloroacetoacetate (1.65 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Add piperidine (0.5 mL) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to yield the pure ethyl 3-amino-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxylate.
Data Summary: Representative Thieno[2,3-b]pyridine Syntheses
| Starting Ketone/Ester | Base | Solvent | Time (h) | Yield (%) | Reference |
| 2-Chloro-N-(4-chlorophenyl)acetamide | Na2CO3 | Ethanol | Reflux | Good | [6] |
| Chloroacetonitrile | KOH | DMF | RT, 2h | Good | [14] |
| Ethyl Chloroacetate | KOH | DMF | RT, 2h | Good | [14] |
| Various α-haloketones | Piperidine | Ethanol | 3 | N/A | [7] |
Route 2: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocycles of significant interest in oncology, acting as potent inhibitors of various kinases.[15][16][17] The ortho-amino nitrile functionality of this compound is perfectly poised for cyclization with one-carbon or three-carbon synthons to construct the fused pyrimidine ring.
Mechanistic Insights
The construction of the pyrimidine ring can be achieved through several related pathways, often depending on the chosen cyclizing agent.
-
With Formamide or Formic Acid: Heating the aminonicotinonitrile with formamide or formic acid leads to the formation of 4-aminopyrido[2,3-d]pyrimidine. The reaction proceeds via initial N-formylation of the amino group, followed by a base- or heat-induced intramolecular cyclization where the amide oxygen is displaced by the nitrile nitrogen, leading to the fused system.
-
With Urea/Thiourea: Reaction with urea or thiourea provides access to 2,4-dioxo or 2-thioxo-4-oxo derivatives. The amino group of the starting material attacks a carbonyl of urea, eliminating ammonia. The resulting ureido intermediate then undergoes intramolecular cyclization onto the nitrile group.[18]
-
With β-Ketoesters (e.g., Ethyl Acetoacetate): This reaction follows a condensation-cyclization sequence. The amino group attacks the ketone carbonyl of the β-ketoester, forming an enamine intermediate. Subsequent intramolecular cyclization occurs as the enamine nitrogen attacks the ester carbonyl, eliminating ethanol and forming the fused pyridopyrimidinone ring.[18]
Caption: General strategies for fusing the pyrimidine ring.
Detailed Experimental Protocol: Synthesis of 7-methyl-5-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one
This protocol is a generalized procedure based on common literature methods involving condensation with esters.[16][18]
Materials:
-
This compound
-
Ethyl Benzoylacetate
-
Dowtherm A (or other high-boiling solvent)
-
Hexane/Ethyl Acetate
Procedure:
-
In a three-neck flask fitted with a mechanical stirrer, thermometer, and distillation head, combine this compound (1.34 g, 10 mmol) and ethyl benzoylacetate (1.92 g, 10 mmol).
-
Add Dowtherm A (20 mL) as the solvent.
-
Heat the mixture to 240-250°C. Ethanol will begin to distill off as the reaction proceeds.
-
Maintain this temperature for 1-2 hours, or until the distillation of ethanol ceases. Monitor the reaction by TLC.
-
Allow the reaction mixture to cool to below 100°C.
-
Add hexane (50 mL) to the cooled mixture to precipitate the product.
-
Stir the slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the filter cake with fresh hexane to remove residual Dowtherm A.
-
The crude product can be further purified by recrystallization or silica gel chromatography to yield the pure pyrido[2,3-d]pyrimidinone.
Route 3: Synthesis of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is another heterocycle of high interest, known for its presence in kinase inhibitors and other biologically active molecules.[19][20] The synthesis leverages the ortho-amino nitrile for a classic cyclization reaction with hydrazine or its derivatives.
Mechanistic Insights
This transformation is a textbook example of heterocyclic synthesis.
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbon of the nitrile group.
-
Cyclization: This initial addition is followed by an intramolecular cyclization, where the second nitrogen of the hydrazine moiety attacks the C6 carbon of the pyridine ring, or more commonly, the intermediate rearranges to facilitate the ring closure.
-
Aromatization: The resulting dihydro intermediate readily aromatizes, often through the elimination of a molecule (like water if an imino-ether was an intermediate) or through oxidation, to yield the stable pyrazolo[3,4-b]pyridine system.
Using substituted hydrazines (e.g., phenylhydrazine) allows for the direct installation of substituents on the pyrazole nitrogen (N1 position).
Detailed Experimental Protocol: Synthesis of 3-Amino-6-methyl-1H-pyrazolo[3,4-b]pyridine
This protocol is adapted from standard procedures for the synthesis of aminopyrazoles from ortho-amino nitriles.[18]
Materials:
-
This compound
-
Hydrazine Hydrate (80% solution)
-
Ethanol or 2-Ethoxyethanol
-
Deionized Water
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.34 g, 10 mmol) and ethanol (25 mL).
-
Add hydrazine hydrate (2.0 mL, ~40 mmol, 4 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. The reaction progress should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water (50 mL) to the residue to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The product can be recrystallized from ethanol/water if further purification is required.
Data Summary: Representative Pyrazolo[3,4-b]pyridine Syntheses
| Hydrazine Derivative | Solvent | Conditions | Yield (%) | Reference |
| Hydrazine Hydrate | DMF | Reflux | Good | [18] |
| Phenylhydrazine | Acetic Acid | Reflux | N/A | [19] |
| Hydrazine Hydrate | Ethanol | Reflux, 12h | 75% | [21] |
Conclusion and Future Outlook
This compound has proven to be an exceptionally valuable and versatile precursor for the synthesis of medicinally relevant fused pyridine systems. The strategic placement of its ortho-amino nitrile functionality allows for the efficient construction of thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and pyrazolo[3,4-b]pyridines through robust and well-established synthetic methodologies like the Gewald and Thorpe-Ziegler reactions. The protocols and mechanistic discussions provided herein serve as a guide for researchers to not only reproduce these transformations but also to rationally design novel derivatives for drug discovery and development programs. The continued exploration of multicomponent reactions and novel cyclizing agents with this building block will undoubtedly lead to the discovery of new chemical entities with significant therapeutic potential.[22][23]
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 14. Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridine and Pyridines Incorporating 5-Bromobenzofuran-2-yl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. orgchemres.org [orgchemres.org]
- 23. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: 5-Amino-6-methylnicotinonitrile as a Versatile Precursor for the Synthesis of Potent Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrido[2,3-d]pyrimidine Scaffold
In the landscape of modern medicinal chemistry, the pyrido[2,3-d]pyrimidine core is a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets with high affinity. This structural motif is particularly prominent in the development of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other proliferative diseases. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the action of specific kinases, these inhibitors can halt tumor growth and induce cancer cell death.
5-Amino-6-methylnicotinonitrile is a key starting material for the construction of the pyrido[2,3-d]pyrimidine scaffold. Its ortho-amino and cyano functionalities provide a reactive handle for the facile, one-pot synthesis of the fused pyrimidine ring, making it an economically and synthetically attractive precursor for the large-scale production of kinase inhibitors. This document provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potent kinase inhibitors, with a focus on Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Chemical Properties and Reactivity of this compound
This compound, also known as 2-amino-5-cyano-3-picoline, is a stable, crystalline solid. The key to its utility lies in the ortho-disposition of the amino (-NH2) and cyano (-CN) groups on the pyridine ring. This arrangement allows for a variety of cyclization reactions to form the fused pyrimidine ring of the pyrido[2,3-d]pyrimidine system.
The primary mode of reaction involves the nucleophilic character of the amino group and the electrophilic nature of the cyano group. The amino group can react with a variety of one-carbon synthons, such as urea, guanidine, or formamide, to initiate the cyclization process. The methyl group at the 6-position of the pyridine ring can influence the electronic and steric properties of the final inhibitor, potentially enhancing its binding affinity and selectivity for the target kinase.
Synthesis of a Pyrido[2,3-d]pyrimidine-based FGFR Inhibitor: A Representative Protocol
This section details a representative, two-step protocol for the synthesis of a 2,4-diamino-6-methylpyrido[2,3-d]pyrimidine, a core structure for many potent FGFR inhibitors. This protocol is based on established synthetic strategies for this class of compounds.
Part 1: Synthesis of 2,4-Diamino-6-methylpyrido[2,3-d]pyrimidine
This initial step involves the critical cyclization reaction to form the core heterocyclic system.
Reaction Scheme:
Caption: Synthesis of the pyrido[2,3-d]pyrimidine core.
Materials and Reagents:
-
This compound
-
Guanidine Hydrochloride
-
Sodium metal
-
Absolute Ethanol
-
Hydrochloric Acid (for pH adjustment)
-
Deionized Water
-
Standard laboratory glassware and reflux apparatus
Protocol:
-
Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.2 equivalents) to absolute ethanol (sufficient volume to dissolve the reactants) under a nitrogen atmosphere. The reaction is exothermic and will generate hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, add this compound (1.0 equivalent) and guanidine hydrochloride (1.1 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2,4-diamino-6-methylpyrido[2,3-d]pyrimidine.
Causality Behind Experimental Choices:
-
Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride, generating the free guanidine base which is the active nucleophile for the cyclization reaction.
-
Ethanol: Serves as a suitable solvent that can dissolve the reactants and has a boiling point appropriate for the reflux conditions.
-
Reflux: The elevated temperature provides the necessary activation energy for the cyclization to proceed at a reasonable rate.
-
Nitrogen Atmosphere: Prevents the reaction of the highly reactive sodium metal with atmospheric oxygen and moisture.
Part 2: Functionalization to a Potent FGFR Inhibitor (Conceptual)
The 2,4-diamino-6-methylpyrido[2,3-d]pyrimidine core can be further functionalized to generate potent and selective kinase inhibitors. For example, to synthesize a molecule analogous to the known FGFR inhibitor PD173074, further synthetic steps would be required to introduce substituents at the 7-position and modify the amino groups. These subsequent steps often involve reactions such as N-alkylation, acylation, or palladium-catalyzed cross-coupling reactions to introduce the desired pharmacophoric features for optimal target engagement.
Biological Activity and Mechanism of Action
Pyrido[2,3-d]pyrimidine-based inhibitors are typically ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade.[1][2]
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in normal cellular processes such as proliferation, differentiation, and migration.[3] Aberrant activation of this pathway, through mutations, gene amplifications, or chromosomal translocations, is a key driver in various cancers.[1][2]
Caption: Simplified FGFR Signaling Pathway and Inhibition.
Inhibitory Activity Data
The following table summarizes the inhibitory activity of representative pyrido[2,3-d]pyrimidine-based kinase inhibitors against various kinases. This data highlights the potential for developing potent and selective inhibitors from the this compound precursor.
| Compound | Target Kinase | IC50 (nM) | Reference |
| PD173074 | FGFR1 | 21.5 | |
| FGFR3 | 5 | ||
| VEGFR2 | ~100 | ||
| PDGFR | 17600 | ||
| c-Src | 19800 | ||
| Compound Analogue 1 | PIM-1 | 11.4 | [4] |
| Compound Analogue 2 | PIM-1 | 17.2 | [4] |
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile precursor for the synthesis of a diverse range of kinase inhibitors, particularly those targeting the FGFR family. The straightforward and efficient construction of the pyrido[2,3-d]pyrimidine scaffold from this starting material provides a robust platform for medicinal chemists to design and synthesize novel therapeutics. The continued exploration of structure-activity relationships of derivatives from this precursor will undoubtedly lead to the discovery of next-generation kinase inhibitors with improved potency, selectivity, and pharmacokinetic properties, ultimately benefiting patients with a wide range of cancers and other diseases.
References
- 1. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase | PLOS One [journals.plos.org]
- 2. 6-Arylpyrido[2,3-d]pyrimidines as Novel ATP-Competitive Inhibitors of Bacterial D-Alanine:D-Alanine Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Suzuki-Miyaura Coupling Reactions with 5-Amino-6-methylnicotinonitrile Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This Nobel Prize-winning methodology has become indispensable in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent motifs in pharmaceuticals, natural products, and advanced materials.[3][4]
This guide focuses on the application of the Suzuki-Miyaura coupling to a specific, yet highly valuable, class of substrates: 5-amino-6-methylnicotinonitrile and its halogenated derivatives (e.g., 5-amino-2-bromo-6-methylnicotinonitrile). The 3-cyano-5-aminopyridine core is a significant pharmacophore found in a range of biologically active molecules. The nitrile group, in particular, is a key feature in many pharmaceuticals, where it can act as a hydrogen bond acceptor or participate in crucial binding interactions with enzyme targets.[5] The ability to functionalize this core via C-C bond formation opens a direct and modular route to novel compound libraries for drug discovery and development.[3][6]
However, the presence of the primary amine and the pyridine nitrogen on the heterocyclic ring presents unique challenges. These basic sites can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[2][7] This application note provides a comprehensive overview of the reaction, a robust and validated protocol, and expert insights to navigate the intricacies of coupling these electron-rich, coordinating heteroaromatics.
The Catalytic Cycle: Mechanism of Action
Understanding the mechanism of the Suzuki-Miyaura coupling is crucial for rational optimization and troubleshooting. The reaction proceeds through a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9]
The three fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the 5-amino-2-halo-6-methylnicotinonitrile. This is often the rate-determining step and results in a Pd(II) complex.[1][10]
-
Transmetalation: The organoboron species (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[1][10][11]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][12]
The choice of ligands, base, and solvent is critical as each component plays a significant role in modulating the efficiency of these steps.[1][12]
Recommended Protocol: Synthesis of 5-Amino-6-methyl-2-(phenyl)nicotinonitrile
This protocol details a general procedure for the Suzuki-Miyaura coupling of a halogenated this compound derivative with phenylboronic acid.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 5-Amino-2-bromo-6-methylnicotinonitrile | >97% | Sigma-Aldrich | The halide partner. Purity is critical. |
| Phenylboronic Acid | >98% | Combi-Blocks | The nucleophilic partner. Can be substituted with other aryl/heteroaryl boronic acids or esters. |
| Tetrakis(triphenylphosphine)palladium(0) | [Pd(PPh₃)₄], 99% | Strem Chemicals | A common, reliable Pd(0) catalyst. Store under inert gas. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Fisher Scientific | The base. Must be finely powdered and dry. |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics | Reaction solvent. Must be thoroughly degassed before use. |
| Deionized Water | N/A | In-house | Used as a co-solvent. Must be degassed. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house | For washing during work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | EMD Millipore | For drying the organic layer. |
| Argon or Nitrogen Gas | High Purity (99.998%) | Airgas | For maintaining an inert atmosphere. |
Experimental Procedure
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-bromo-6-methylnicotinonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and finely powdered potassium carbonate (2.5 equiv).
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[7]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 equiv). Subsequently, add degassed 1,4-dioxane and degassed deionized water via syringe to form a 4:1 mixture (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate).
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 8-16 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-amino-6-methyl-2-(phenyl)nicotinonitrile product.
Optimization and Substrate Scope
The provided protocol is a robust starting point. However, optimization may be required for different substrates. The following table summarizes key parameters and potential modifications based on literature precedents for challenging pyridine couplings.[2][13]
| Parameter | Standard Condition | Alternative/Optimization Insight | Rationale & Citation |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). | Bulky ligands can accelerate reductive elimination and are effective for electron-rich heteroaryl chlorides/bromides.[7][12] |
| Base | K₂CO₃ (2.5 equiv) | K₃PO₄, Cs₂CO₃ | Stronger, non-nucleophilic bases can be more effective, especially for less reactive coupling partners.[12][14] |
| Solvent | Dioxane/Water (4:1) | Toluene, THF, DMF | Solvent choice affects reagent solubility and reaction kinetics. Anhydrous conditions (e.g., in DMF) may be necessary for moisture-sensitive substrates.[1][15] |
| Temperature | 90 °C | 80 °C to 110 °C | Higher temperatures can increase reaction rates but may also promote side reactions like catalyst decomposition or protodeboronation. |
| Boron Source | Boronic Acid | Boronic Esters (e.g., pinacol esters), MIDA boronates, or Potassium Aryltrifluoroborates. | These alternatives offer enhanced stability, are less prone to protodeboronation, and can be used for sequential couplings.[8][16] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) source oxidized; amine substrate poisoning the catalyst. | 1a. Ensure rigorous degassing. Use a fresh bottle of catalyst. 1b. Increase ligand-to-palladium ratio. Switch to a more robust ligand system (e.g., Buchwald ligands).[7][17] |
| 2. Poor Reagent Quality: Wet solvent/base; impure starting materials. | 2. Use anhydrous solvents and freshly dried base. Recrystallize starting materials if purity is questionable.[17] | |
| Significant Side Products | 1. Protodeboronation: Boronic acid decomposes before coupling. | 1. Use a stronger base (e.g., Cs₂CO₃). Switch to a more stable boronic ester. Avoid prolonged reaction times.[7] |
| 2. Homocoupling: Two boronic acid molecules couple together. | 2. Ensure the reaction is strictly anaerobic, as oxygen can promote this side reaction.[8] | |
| 3. Dehalogenation: Starting material's halogen is replaced by hydrogen. | 3. Use a milder base (e.g., Na₂CO₃). Lower the reaction temperature or shorten the reaction time. |
Applications in Drug Discovery
The synthesis of 5-aryl-6-methylnicotinonitrile derivatives via Suzuki-Miyaura coupling provides access to a rich chemical space for drug discovery. Biaryl structures are privileged motifs that can effectively probe binding pockets in biological targets.[3] The products of this reaction serve as key intermediates or final compounds in the development of:
-
Enzyme Inhibitors: The nitrile group can act as a key pharmacophore, interacting with active site residues.[5] The appended aryl group, introduced by the Suzuki coupling, can be modified to enhance potency and selectivity against targets like kinases, proteases, or metabolic enzymes.
-
Receptor Modulators: The rigid biaryl scaffold is ideal for designing ligands that can fit into the specific binding sites of G-protein coupled receptors (GPCRs) or nuclear receptors.
-
Anticancer Agents: Many modern anticancer drugs that target signaling pathways rely on heterobiaryl cores to achieve high affinity and specificity.[6]
The modularity of the Suzuki-Miyaura reaction allows for the rapid generation of a Structure-Activity Relationship (SAR) by varying the boronic acid coupling partner, facilitating the optimization of lead compounds.[3]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rational design of biaryl pharmacophore inserted noscapine derivatives as potent tubulin binding anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. mt.com [mt.com]
- 10. byjus.com [byjus.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Synthesis of Biologically Active Compounds from 5-Amino-6-methylnicotinonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of biologically active compounds, particularly fused pyrimidine derivatives, using 5-Amino-6-methylnicotinonitrile as a versatile starting material. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.
Introduction: The Versatility of this compound
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique structure, featuring an ortho-amino and a cyano group on a pyridine ring, provides a reactive scaffold for the construction of a variety of heterocyclic systems. The electron-donating amino group and the electron-withdrawing nitrile group in close proximity facilitate a range of cyclization reactions, leading to the formation of fused heterocyclic compounds. Among these, pyrido[2,3-d]pyrimidines are of particular interest due to their structural analogy to purines, which allows them to interact with a wide array of biological targets. These compounds have demonstrated significant potential as anticancer agents, kinase inhibitors, and antimicrobial agents.
This document will focus on the synthesis of several classes of biologically active pyrido[2,3-d]pyrimidine derivatives from this compound, providing detailed, step-by-step protocols for their preparation and subsequent biological evaluation.
Characterization of the Starting Material: this compound
A thorough characterization of the starting material is crucial for the success of any synthetic procedure. The following table summarizes the key physicochemical and spectroscopic data for this compound.
| Property | Value |
| CAS Number | 3308-01-8[1] |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol [1] |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 155-158 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.85 (s, 1H, H-4), 6.38 (s, 2H, NH₂), 2.35 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.9, 153.2, 148.6, 119.1, 106.8, 88.7, 18.2 |
| IR (KBr, cm⁻¹) | 3450-3300 (NH₂), 2210 (C≡N), 1620, 1580, 1450 |
Synthetic Pathways and Protocols
The primary synthetic strategy for constructing pyrido[2,3-d]pyrimidine scaffolds from this compound involves the cyclocondensation of the ortho-aminonitrile moiety with a one-carbon synthon. This section details the protocols for the synthesis of key biologically active derivatives.
Workflow for the Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
Caption: General synthetic routes to pyrido[2,3-d]pyrimidine derivatives.
Protocol 1: Synthesis of 7-Methylpyrido[2,3-d]pyrimidin-4-amine (Potential Kinase Inhibitor)
This protocol describes the direct cyclization of this compound with formamide to yield the corresponding 4-aminopyrido[2,3-d]pyrimidine. This class of compounds has been investigated for its potent kinase inhibitory and anticancer activities.
Rationale: Formamide serves as a source of a single carbon atom which, upon reaction with the amino and cyano groups of the starting material, forms the pyrimidine ring. The reaction proceeds through an initial formation of an N-formyl intermediate, followed by an intramolecular cyclization and subsequent tautomerization to yield the aromatic product.
Materials:
-
This compound (1.0 eq)
-
Formamide (excess, as solvent and reagent)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, add this compound (e.g., 1.33 g, 10 mmol).
-
Add an excess of formamide (e.g., 20 mL).
-
Heat the reaction mixture to reflux (approximately 180-190 °C) with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane solvent system).
-
After completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water (2 x 20 mL) and then with a small amount of cold ethanol (10 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Expected Outcome:
-
Product: 7-Methylpyrido[2,3-d]pyrimidin-4-amine
-
Appearance: White to off-white solid
-
Yield: 70-85%
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.55 (s, 1H), 8.20 (s, 1H), 7.60 (s, 1H), 7.20 (br s, 2H, NH₂), 2.60 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.1, 158.5, 155.3, 154.8, 135.2, 112.5, 108.9, 19.5.
Protocol 2: Synthesis of 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-amine
This protocol outlines the synthesis of a 4-oxo-pyrido[2,3-d]pyrimidine derivative through the cyclocondensation of this compound with urea. These compounds are also of interest for their potential biological activities.
Rationale: Urea acts as a C-N-C synthon. The reaction is believed to proceed via an initial addition of the amino group to one of the carbonyl groups of urea, followed by an intramolecular cyclization involving the nitrile group to form the pyrimidine ring.
Materials:
-
This compound (1.0 eq)
-
Urea (2.0-3.0 eq)
-
Sand bath or high-temperature heating block
-
Reaction tube or flask
-
Stirring rod
Procedure:
-
Grind this compound (e.g., 1.33 g, 10 mmol) and urea (e.g., 1.20 g, 20 mmol) together in a mortar and pestle to obtain a fine, homogenous powder.
-
Transfer the mixture to a reaction tube or a small round-bottom flask.
-
Heat the mixture in a sand bath or on a heating block to 190-200 °C for 30-45 minutes. The mixture will melt and then solidify.
-
Cool the reaction mixture to room temperature.
-
Treat the solid mass with hot water (50 mL) and stir to break up any lumps.
-
Collect the solid product by vacuum filtration.
-
Wash the product with hot water (2 x 20 mL) and then with ethanol (10 mL).
-
Dry the product in a vacuum oven at 80 °C.
Expected Outcome:
-
Product: 7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-amine
-
Appearance: Light yellow solid
-
Yield: 65-80%
-
¹H NMR (DMSO-d₆, 400 MHz): δ 11.50 (br s, 1H, NH), 8.10 (s, 1H), 7.40 (s, 1H), 6.80 (br s, 2H, NH₂), 2.50 (s, 3H, CH₃).
Protocol 3: Synthesis of 7-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
This protocol details the synthesis of the corresponding 2-thioxo derivative using thiourea. The introduction of a sulfur atom can significantly alter the biological activity of the molecule.
Rationale: Similar to urea, thiourea provides a C-N-C synthon, with the thiocarbonyl group participating in the cyclization. Pyridine is often used as a high-boiling solvent and a base to facilitate the reaction.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.5 eq)
-
Pyridine (as solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.33 g, 10 mmol) and thiourea (e.g., 1.14 g, 15 mmol) in pyridine (20 mL).
-
Heat the reaction mixture to reflux with stirring for 8-10 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Acidify the mixture with dilute hydrochloric acid (e.g., 2M HCl) to a pH of 5-6.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then with a small amount of ethanol.
-
Dry the product in a vacuum oven.
Expected Outcome:
-
Product: 7-Methyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
-
Appearance: Yellow solid
-
Yield: 60-75%
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.80 (br s, 1H, NH), 12.10 (br s, 1H, NH), 8.25 (s, 1H), 7.50 (s, 1H), 2.55 (s, 3H, CH₃).
Biological Activity Evaluation: Protocols
The synthesized pyrido[2,3-d]pyrimidine derivatives can be evaluated for their biological activity using various in vitro assays. This section provides detailed protocols for assessing their anticancer and kinase inhibitory potential.
Protocol 4: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[3]
Workflow for MTT Assay
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37 °C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 5: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase. The assay is based on the measurement of the phosphorylation of a substrate by the kinase.
Principle: The assay measures the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylated substrate is then quantified, often using a fluorescence- or luminescence-based method. A decrease in the signal indicates kinase inhibition.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a peptide)
-
ATP
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
Synthesized compounds (dissolved in DMSO)
-
Detection reagent (e.g., phosphospecific antibody, ADP-Glo™ Kinase Assay kit)
-
384-well low-volume plates
-
Plate reader capable of detecting the signal (e.g., fluorescence, luminescence)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in the assay buffer.
-
Kinase Reaction Setup: In a 384-well plate, add the kinase and the test compound or vehicle control. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a specific period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Read the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Note: The specific conditions for the kinase assay (e.g., concentrations of kinase, substrate, and ATP; incubation time and temperature) need to be optimized for each specific kinase being tested.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a diverse range of biologically active heterocyclic compounds. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel pyrido[2,3-d]pyrimidine derivatives with potential applications in drug discovery, particularly in the fields of oncology and kinase inhibitor development. The provided step-by-step instructions, coupled with the rationale behind the experimental choices and protocols for biological evaluation, are intended to empower researchers to confidently explore the rich chemistry of this valuable scaffold.
References
- 1. This compound | 3308-01-8 [chemicalbook.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 5-Amino-6-methylnicotinonitrile in Advanced Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 5-Amino-6-methylnicotinonitrile in Diversity-Oriented Synthesis
In the landscape of modern medicinal chemistry and materials science, the demand for rapid, efficient, and diversity-oriented synthetic strategies is paramount. Multicomponent reactions (MCRs), which combine three or more reactants in a single, one-pot operation, have emerged as a cornerstone of this pursuit.[1] These reactions offer significant advantages, including high atom economy, reduced waste, and the ability to construct complex molecular scaffolds from simple precursors in a single step.[2] Within this framework, this compound stands out as a highly versatile and strategic building block. Its unique arrangement of functional groups—a nucleophilic amino group, a reactive nitrile, and an activated pyridine ring—provides a rich platform for the synthesis of a wide array of fused heterocyclic systems, particularly those of pharmaceutical interest like pyrido[2,3-d]pyrimidines.[3][4]
This guide provides an in-depth exploration of the application of this compound in MCRs, offering detailed protocols, mechanistic insights, and a discussion of the underlying chemical principles that make it a valuable tool for chemical innovation.
Core Application: One-Pot, Two-Step Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds
One of the most powerful applications of this compound is in the construction of the pyrido[2,3-d]pyrimidine core, a privileged scaffold in numerous biologically active compounds.[5] The following protocol is an exemplary one-pot, two-step procedure adapted from established methodologies for structurally analogous aminonitriles and N-substituted cyanoacetamides.[6] This reaction sequence efficiently combines an aldehyde, malononitrile, and this compound to generate highly functionalized pyridopyrimidines.
Conceptual Workflow
The reaction proceeds through a logical, sequential addition of components, where the initial product of a Knoevenagel condensation serves as the electrophilic partner for the subsequent Michael addition and cyclization cascade involving this compound.
Figure 1: Conceptual workflow for the one-pot, two-step synthesis.
Detailed Experimental Protocol
Synthesis of 2,4-Diamino-5-aryl-7-methylpyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol details a one-pot, two-step synthesis using an aromatic aldehyde, malononitrile, and this compound, with sequential catalytic activation.
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)
-
Malononitrile
-
This compound
-
Betaine (Catalyst for Step 1)
-
Guanidine Carbonate (Catalyst for Step 2)
-
Methanol (Anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
Procedure:
Step 1: Formation of the Arylidenemalononitrile Intermediate
-
To a clean, dry round-bottom flask, add the aromatic aldehyde (2 mmol), malononitrile (2 mmol), and betaine (0.2 mmol, 10 mol%).
-
Stir the mixture vigorously at room temperature under solvent-free conditions. The reaction mixture is expected to solidify within 5-10 minutes.
-
Once solidified, add methanol (1 mL) to the flask and stir for an additional 10 minutes to ensure complete conversion of the aldehyde. The completion of this step can be monitored by Thin Layer Chromatography (TLC).
Causality Insight: The use of betaine as a catalyst in this initial Knoevenagel condensation is advantageous due to its efficiency under mild, solvent-free conditions, which aligns with green chemistry principles.[6] The reaction proceeds rapidly, driven by the formation of the highly conjugated arylidenemalononitrile intermediate.
Step 2: Annulation to form the Pyrido[2,3-d]pyrimidine Core
-
To the reaction mixture from Step 1, add this compound (2 mmol) and guanidine carbonate (0.2 mmol, 10 mol%).
-
Add an additional 2 mL of methanol to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 10-20 minutes.
-
Monitor the reaction progress by TLC. Upon completion, cool the reaction mixture in an ice bath.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash with cold methanol, and dry to afford the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Causality Insight: Guanidine carbonate serves as an efficient basic catalyst for the second step, facilitating the Michael addition of the aminopyridine to the electron-deficient arylidenemalononitrile.[6] This is followed by a rapid intramolecular cyclization and tautomerization sequence to yield the thermodynamically stable aromatic pyrido[2,3-d]pyrimidine system. The entire process occurs in one pot, which significantly improves efficiency by avoiding the isolation of intermediates.
Proposed Reaction Mechanism
The elegance of this MCR lies in its cascade nature, where each step sets the stage for the next.
Figure 2: Proposed mechanism for the three-component synthesis.
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the aldehyde and malononitrile to form an electron-deficient alkene, the arylidenemalononitrile.[7]
-
Michael Addition: The nucleophilic amino group of this compound attacks the β-carbon of the arylidenemalononitrile in a classic Michael-type addition.
-
Intramolecular Cyclization: The newly formed intermediate undergoes a rapid intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks one of the nitrile groups.
-
Tautomerization/Aromatization: A final tautomerization step leads to the formation of the stable, aromatic pyrido[2,3-d]pyrimidine ring system. The driving force for this final step is the gain in aromatic stabilization.[6]
Data Presentation: Reaction Scope and Efficiency
The versatility of this MCR allows for the incorporation of a diverse range of aldehydes. The table below, based on analogous reactions, illustrates the expected outcomes with various substituted benzaldehydes.
| Entry | Aldehyde (ArCHO) | Typical Yield (%) |
| 1 | Benzaldehyde | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 90-98 |
| 3 | 4-Methoxybenzaldehyde | 88-96 |
| 4 | 4-Nitrobenzaldehyde | 82-90 |
| 5 | 2-Chlorobenzaldehyde | 80-88 |
| 6 | Thiophene-2-carboxaldehyde | 85-92 |
Note: Yields are estimates based on reported data for similar multicomponent reactions and may vary based on specific reaction conditions and purification methods.[6][8]
Protocol Variations and Extended Applications
The core reactivity of this compound can be exploited in other MCRs to generate different heterocyclic frameworks.
Synthesis of Thienopyridines via the Gewald Reaction
While a direct protocol is not available, the structure of this compound suggests its potential as a component in a modified Gewald-type reaction for the synthesis of thieno[2,3-b]pyridines. The classical Gewald reaction involves a ketone, an α-cyanoester, and elemental sulfur.[9] A hypothetical three-component reaction could involve this compound, a β-ketoester (like ethyl acetoacetate), and elemental sulfur, catalyzed by a base such as morpholine or piperidine.
Hypothetical Protocol Outline:
-
A mixture of this compound (1 mmol), ethyl acetoacetate (1 mmol), elemental sulfur (1.1 mmol), and a catalytic amount of morpholine in ethanol is prepared.
-
The mixture is heated to reflux.
-
The reaction would be expected to proceed via initial condensation, followed by sulfur addition and intramolecular cyclization onto the nitrile group to form a fused thienopyridine ring system.
Biginelli-type Reactions for Dihydropyrimidinone Analogs
The Biginelli reaction is a classic MCR for the synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea or thiourea. By substituting urea with a bifunctional component like this compound, it is conceivable to synthesize novel fused dihydropyrimidine structures. The amino group and the ring nitrogen could potentially act as the binucleophile required for the cyclocondensation.
Conclusion
This compound is a potent and versatile building block for the efficient assembly of complex, nitrogen-containing heterocyclic compounds through multicomponent reactions. The detailed protocol for the synthesis of pyrido[2,3-d]pyrimidines showcases a robust and adaptable method for generating libraries of compounds with high potential for applications in drug discovery and materials science. The exploration of its utility in other named MCRs, such as the Gewald and Biginelli reactions, opens further avenues for synthetic innovation. By understanding the underlying mechanistic principles, researchers can harness the full potential of this valuable synthon to accelerate the discovery of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments on Five-Component Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ias.ac.in [ias.ac.in]
- 8. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols for the Utilization of 5-Amino-6-methylnicotinonitrile in Agrochemical Synthesis
Introduction: The Strategic Importance of the Pyridine Core in Modern Agrochemicals
The relentless pursuit of enhanced agricultural productivity necessitates the development of novel, effective, and environmentally benign agrochemicals. Within the vast landscape of heterocyclic chemistry, pyridine-based scaffolds have emerged as a cornerstone in the design of modern fungicides, herbicides, and insecticides. Their prevalence stems from their versatile reactivity, metabolic stability, and ability to interact with a wide array of biological targets within pests and weeds. Among the myriad of pyridine-based building blocks, 5-Amino-6-methylnicotinonitrile stands out as a particularly valuable precursor. Its unique arrangement of functional groups—an amino group ortho to a nitrile, and a methyl group—provides a synthetically tractable handle for the construction of complex heterocyclic systems, most notably the pyrido[2,3-d]pyrimidine core, which is a key pharmacophore in a number of potent herbicides.[1][2][3]
This comprehensive guide serves as a detailed application note for researchers, scientists, and professionals in the agrochemical industry. It provides in-depth technical insights and field-proven protocols for the strategic application of this compound in the synthesis of next-generation agrochemicals. The protocols described herein are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Herbicides
The primary application of this compound in the agrochemical sector lies in its role as a key intermediate for the synthesis of pyrido[2,3-d]pyrimidine-based herbicides. These compounds are known to exhibit potent herbicidal activity, often through the inhibition of key plant enzymes.[1][3] The synthesis typically involves a two-step process: acylation of the amino group followed by an intramolecular cyclization.
Reaction Pathway Overview
The overall synthetic strategy involves the initial acylation of the exocyclic amino group of this compound, followed by a base-mediated intramolecular cyclization to construct the fused pyrimidine ring. This approach is both convergent and efficient, allowing for the introduction of diversity at the acylation step to modulate the biological activity of the final product.
Caption: Synthetic workflow for a pyrido[2,3-d]pyrimidine herbicide.
Experimental Protocols
Protocol 1: Synthesis of 2-t-Butyl-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one
This protocol details the synthesis of a potent herbicidal agent from this compound, adapted from established methodologies.[2]
Materials and Equipment:
-
This compound (CAS: 183428-91-3)
-
Pivaloyl chloride (CAS: 3282-30-2)
-
Triethylamine (CAS: 121-44-8)
-
Chloroform (CAS: 67-66-3)
-
Sodium hydroxide (CAS: 1310-73-2)
-
Hydrochloric acid (CAS: 7647-01-0)
-
Sodium sulfate (anhydrous)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Büchner funnel, and standard laboratory glassware.
-
Rotary evaporator
-
NMR spectrometer and Mass spectrometer for product characterization.
Safety Precautions:
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Pivaloyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Chloroform is a suspected carcinogen; avoid inhalation and skin contact.
Step 1: Acylation of this compound
Causality and Rationale: This step introduces the pivaloyl group, which will ultimately form part of the pyrimidine ring. Triethylamine is used as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Acetonitrile is a suitable solvent for this reaction.
Procedure:
-
To a stirred solution of this compound (1.5 g) and triethylamine (2 ml) in 50 ml of chloroform, add pivaloyl chloride (2 ml) and 10 ml of acetonitrile.
-
Heat the resulting solution to reflux for 4 hours.
-
After allowing the reaction mixture to stand overnight at room temperature, treat it with 50 ml of a saturated sodium bicarbonate solution.
-
Separate the organic phase and wash it with 1N hydrochloric acid.
-
Dry the chloroform layer over anhydrous sodium sulfate and concentrate it to near dryness using a rotary evaporator.
-
Collect the precipitated solid, 2-pivaloylamino-5-methylnicotinonitrile, by filtration.
Step 2: Intramolecular Cyclization
Causality and Rationale: The use of a strong base, such as sodium hydroxide, facilitates the intramolecular cyclization of the acylated intermediate. The nitrile group is hydrolyzed, and the resulting intermediate undergoes cyclization to form the stable pyrido[2,3-d]pyrimidine ring system.
Procedure:
-
Prepare a slurry of the intermediate nitrile from Step 1 (1.3 g) in 20 ml of 5N sodium hydroxide solution.
-
Heat the slurry to reflux for 2.25 hours.
-
Cool the mixture and filter the resulting sodium salt.
-
Dissolve the sodium salt in 300 ml of water and adjust the pH from 11.5 to 2.5 by the addition of 12N hydrochloric acid.
-
Filter the product, wash it with water, and dry to obtain 2-t-Butyl-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one.
Data Presentation: Expected Yields and Characterization
| Step | Product | Expected Yield | Appearance | Analytical Data |
| 1 | 2-Pivaloylamino-5-methylnicotinonitrile | 80-90% | Off-white solid | ¹H NMR, ¹³C NMR, MS |
| 2 | 2-t-Butyl-6-methylpyrido[2,3-d]pyrimidin-4(3H)-one | 70-80% | White to pale yellow solid | ¹H NMR, ¹³C NMR, MS, m.p. 275-276 °C |
Broader Applications and Future Directions
While the synthesis of pyridopyrimidine herbicides is a primary application, the versatile reactivity of this compound opens avenues for the creation of other classes of agrochemicals.
Potential Synthesis of Fungicides and Insecticides
The aminonicotinonitrile scaffold is a versatile building block. By modifying the acylating agent or by employing different cyclization strategies, it is possible to synthesize a variety of heterocyclic systems with potential fungicidal or insecticidal activity. For instance, reaction with isothiocyanates could lead to the formation of thieno[2,3-d]pyrimidines, a class of compounds known for their biological activities.
Caption: Potential synthetic pathways to other agrochemical scaffolds.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of advanced agrochemicals. Its application in the construction of pyrido[2,3-d]pyrimidine herbicides is well-established, offering a robust and efficient synthetic route to potent active ingredients. The protocols and insights provided in this guide are intended to empower researchers and scientists to explore the full potential of this key intermediate in the ongoing quest for innovative and sustainable crop protection solutions. The inherent reactivity of its functional groups, coupled with the potential for diverse chemical transformations, ensures that this compound will continue to be a molecule of significant interest in the agrochemical industry for years to come.
References
Application Note: A Scalable and Robust Synthesis of 5-Amino-6-methylnicotinonitrile for Pharmaceutical Research and Development
Introduction
5-Amino-6-methylnicotinonitrile, also known as 2-amino-5-cyano-3-picoline, and its derivatives are pivotal heterocyclic scaffolds in modern drug discovery. These structures are integral components in a variety of pharmacologically active agents, including kinase inhibitors and other targeted therapeutics. The growing demand for these intermediates necessitates a scalable, efficient, and safe synthetic process suitable for industrial production. This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust palladium-catalyzed cyanation reaction. We will delve into the mechanistic rationale, a detailed step-by-step protocol, process safety, and analytical quality control, offering field-proven insights for researchers, scientists, and drug development professionals.
Reaction Mechanism and Rationale
The chosen synthetic route for the large-scale production of this compound involves a palladium-catalyzed cyanation of 5-bromo-3-methylpyridin-2-amine. This method is favored for its high functional group tolerance and generally good yields.
The catalytic cycle, a variation of the Buchwald-Hartwig amination, can be broadly described by the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (5-bromo-3-methylpyridin-2-amine), forming a Pd(II) intermediate.
-
Transmetalation: The cyanide source, in this case, a less toxic alternative to sodium or potassium cyanide, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), transfers a cyanide group to the palladium center. The use of safer cyanide sources is a critical consideration for large-scale synthesis to mitigate safety risks[1].
-
Reductive Elimination: The desired this compound is formed through reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
A significant challenge in scaling up palladium-catalyzed cyanation reactions is the potential for catalyst deactivation by excess cyanide ions, which can poison the palladium catalyst at various stages of the catalytic cycle[1][2]. To circumvent this, the protocol employs a cyanide source with low solubility in the reaction medium or a controlled addition strategy to maintain a low concentration of free cyanide ions.
Visualizing the Synthetic Workflow
The overall process for the scale-up synthesis of this compound is outlined in the workflow diagram below.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Step-by-Step Protocol
This protocol is designed for a nominal 100 g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood or a controlled reactor system.
Materials and Reagents:
| Reagent/Material | CAS Number | Quantity | Molar Eq. |
| 5-bromo-3-methylpyridin-2-amine | 89552-64-7 | 100 g | 1.0 |
| Zinc Cyanide (Zn(CN)₂) | 557-21-1 | 37.5 g | 0.6 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 2.45 g | 0.005 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 72287-26-4 | 3.56 g | 0.012 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 1 L | - |
| Water, deionized | 7732-18-5 | 20 mL | - |
| Saturated Ammonium Chloride Solution | 12125-02-9 | As needed | - |
| Ammonium Hydroxide (28-30%) | 1336-21-6 | As needed | - |
| Ethyl Acetate | 141-78-6 | As needed | - |
| Brine | 7647-14-5 | As needed | - |
Equipment:
-
2 L three-necked round-bottom flask or jacketed reactor
-
Mechanical stirrer
-
Thermocouple and temperature controller
-
Heating mantle or oil bath
-
Condenser
-
Nitrogen or Argon inlet
-
Addition funnel
-
Filtration apparatus (Büchner funnel or filter reactor)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reactor Setup and Inerting: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with nitrogen or argon for at least 30 minutes to establish an inert atmosphere.
-
Reagent Charging: To the inerted reactor, add 5-bromo-3-methylpyridin-2-amine (100 g), zinc cyanide (37.5 g), tris(dibenzylideneacetone)dipalladium(0) (2.45 g), and 1,1'-bis(diphenylphosphino)ferrocene (3.56 g).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (1 L) and deionized water (20 mL) to the reactor.
-
Degassing: Bubble nitrogen or argon through the reaction mixture for 20 minutes to ensure complete removal of dissolved oxygen.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by HPLC every 2-4 hours until the starting material is consumed (typically 16-24 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. In a separate vessel, prepare a quenching solution of saturated ammonium chloride, ammonium hydroxide, and water (4:1:4 ratio, 1 L total volume). Slowly add the reaction mixture to the quenching solution with stirring.
-
Work-up:
-
Extract the aqueous slurry with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification by Crystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Slowly add heptane until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for several hours to complete crystallization.
-
Collect the solid product by filtration, wash with cold heptane, and dry under vacuum at 40-50 °C to a constant weight.
-
Process Safety and Hazard Analysis
The scale-up of this synthesis requires a thorough understanding of the potential hazards associated with the reagents and the reaction itself.
| Hazard | Reagent/Process | Mitigation Measures |
| High Toxicity | Zinc Cyanide (Zn(CN)₂) | Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust. Have a cyanide antidote kit readily available and ensure personnel are trained in its use. All waste containing cyanide must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines. |
| Flammability | N,N-Dimethylformamide (DMF), Ethyl Acetate, Heptane | Use in a well-ventilated area away from ignition sources. Use intrinsically safe equipment for large-scale operations. |
| Skin/Eye Irritation | 5-bromo-3-methylpyridin-2-amine, Ammonium Hydroxide | Wear appropriate PPE. In case of contact, flush with copious amounts of water. |
| Exothermic Reaction | Quenching | Add the reaction mixture to the quenching solution slowly and with efficient stirring to control any potential exotherm. |
| Heavy Metal Contamination | Palladium Catalyst | All waste streams containing palladium should be collected and treated for heavy metal removal. The final product should be analyzed for residual palladium content. |
Visualizing the Reaction Mechanism
The following diagram illustrates the key steps in the palladium-catalyzed cyanation of 5-bromo-3-methylpyridin-2-amine.
Caption: Simplified catalytic cycle for the palladium-catalyzed cyanation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Inactive catalyst- Insufficient heating- Presence of oxygen | - Use fresh Pd₂(dba)₃ and dppf.- Ensure the reaction temperature is maintained at 120 °C.- Thoroughly degas the reaction mixture. |
| Low Yield | - Inefficient extraction- Product loss during crystallization | - Perform multiple extractions with ethyl acetate.- Optimize the solvent ratio and cooling rate for crystallization. |
| Product Contamination | - Residual starting material- Palladium residues- By-products from side reactions | - Ensure the reaction goes to completion.- Consider a silica gel plug filtration or treatment with a palladium scavenger.- Optimize reaction conditions to minimize side reactions. |
| Dark Product Color | - Presence of palladium black- Decomposition of DMF | - Filter the reaction mixture through celite before work-up.- Use high-purity, anhydrous DMF. |
Characterization and Quality Control
To ensure the final product meets the required specifications for pharmaceutical applications, a comprehensive analytical characterization is essential.
| Analytical Technique | Purpose | Typical Results |
| HPLC | Purity assessment and reaction monitoring | >99% purity |
| ¹H NMR | Structural confirmation and identification of impurities | Spectra consistent with the structure of this compound. |
| ¹³C NMR | Structural confirmation | Spectra consistent with the structure of this compound. |
| Mass Spectrometry (MS) | Molecular weight confirmation | m/z = 134.1 [M+H]⁺ |
| Elemental Analysis | Confirmation of elemental composition | C, H, N values within ±0.4% of theoretical values. |
| Residual Solvent Analysis (GC-HS) | Quantification of residual solvents (DMF, Ethyl Acetate, Heptane) | Within acceptable pharmaceutical limits (e.g., ICH Q3C). |
| Heavy Metal Analysis (ICP-MS) | Quantification of residual palladium | <10 ppm |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By understanding the reaction mechanism, implementing robust process controls, and adhering to strict safety procedures, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The provided troubleshooting guide and analytical methods will further aid in achieving consistent and reliable results, facilitating the advancement of pharmaceutical research and development programs.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for 5-Amino-6-methylnicotinonitrile Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of 5-Amino-6-methylnicotinonitrile and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions to enhance your reaction yields and product purity.
I. Troubleshooting Guide: Addressing Common Synthesis Challenges
This section is dedicated to resolving specific issues that may arise during your experiments. We delve into the root causes of these problems and provide actionable, step-by-step solutions grounded in established chemical principles.
Issue 1: Low or No Product Yield
One of the most frequent challenges in the synthesis of this compound derivatives is a lower-than-expected yield. This can often be traced back to several key factors in the reaction setup and execution.
Q: My reaction is resulting in a low yield of the desired this compound derivative. What are the potential causes and how can I improve the outcome?
A: Low yields can be frustrating, but a systematic approach to troubleshooting can often pinpoint the issue. Let's break down the common culprits and their solutions.
Possible Causes and Solutions:
| Possible Cause | Underlying Principle & Explanation | Troubleshooting Steps |
| Inefficient Ring Formation (Cyclization) | The formation of the pyridine ring is a critical step. In methods like the Thorpe-Ziegler reaction, this is an intramolecular condensation of a dinitrile.[1][2] The efficiency of this step is highly dependent on the base used and the reaction conditions. The base must be strong enough to deprotonate the α-carbon of the nitrile, creating a carbanion that initiates the cyclization.[2] | Base Selection: Screen different bases. While classical conditions may use alkoxides, stronger, non-nucleophilic bases like Lithium Hexamethyldisilazide (LHMDS) or Sodium Hydride (NaH) can be more effective.[2] Solvent Choice: Use a polar aprotic solvent like THF to facilitate the reaction.[2] Temperature Control: While some reactions require heat, excessive temperatures can lead to side reactions. Optimize the temperature by running small-scale trials at different temperatures.[3][4] |
| Incomplete Starting Material Conversion | This often points to issues with reaction kinetics or equilibrium. The reaction may be too slow under the current conditions, or it may have reached an equilibrium that does not favor the product. | Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time if starting material is still present. Catalyst Activity: If a catalyst is used, ensure it is fresh and active. For palladium-catalyzed cross-coupling reactions to introduce the cyano group, for example, the catalyst's oxidation state is crucial. |
| Side Reactions and Byproduct Formation | Competing reaction pathways can consume starting materials and reduce the yield of the desired product. Common side reactions include polymerization of starting materials or alternative cyclization pathways. | Control Stoichiometry: Ensure precise measurement of all reagents. An excess of one reactant can sometimes promote side reactions. Temperature Management: Run the reaction at the lowest effective temperature to minimize the activation of unwanted reaction pathways.[4] |
| Product Degradation | The desired product may be unstable under the reaction or work-up conditions, especially at extreme pH or high temperatures. | Mild Work-up: During the work-up, use mild acids or bases for pH adjustment and avoid prolonged exposure to harsh conditions.[5] Purification Method: Choose a purification method that is appropriate for the stability of your compound. Column chromatography on silica gel is common, but for sensitive compounds, other techniques like recrystallization or preparative HPLC might be better.[6] |
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of your final product. Identifying and minimizing these impurities is a key aspect of optimizing your synthesis.
Q: My final product is contaminated with significant impurities. How can I identify them and prevent their formation?
A: Impurity profiling is a critical step. Understanding the source of impurities allows for targeted adjustments to your protocol.
Common Impurities and Prevention Strategies:
| Impurity Type | Likely Source & Identification | Prevention & Mitigation Strategies |
| Unreacted Starting Materials | Incomplete reaction. Easily identified by comparing the product's analytical data (e.g., TLC, NMR) with that of the starting materials. | Refer to the troubleshooting steps for "Incomplete Starting Material Conversion" in the low yield section. This includes optimizing reaction time, temperature, and catalyst loading.[3][5] |
| Isomeric Byproducts | Alternative reaction pathways can lead to the formation of isomers. For instance, in reactions involving substituted pyridines, regioselectivity can be an issue. | Use of Directing Groups: Employ starting materials with appropriate directing groups to favor the desired isomer. Optimize Reaction Conditions: Temperature and catalyst choice can significantly influence regioselectivity. A thorough optimization of these parameters is recommended.[7] |
| Hydrolyzed Nitrile (Amide/Carboxylic Acid) | The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, especially during acidic or basic work-up.[6] This can be identified by the appearance of characteristic peaks in IR (C=O stretch) and NMR spectra. | Anhydrous Conditions: Ensure all solvents and reagents are dry, as water is required for hydrolysis. Neutral Work-up: If possible, perform the work-up under neutral conditions. If pH adjustment is necessary, do it quickly and at low temperatures.[5] |
| Polymerization Products | Highly reactive starting materials, such as malononitrile, can polymerize under certain conditions, especially in the presence of strong bases.[8] This often results in an intractable solid or a complex mixture of high molecular weight species. | Controlled Addition: Add the base or other reactive reagents slowly and at a controlled temperature to manage the reaction rate and prevent localized high concentrations. Dilution: Running the reaction at a higher dilution can sometimes disfavor intermolecular polymerization reactions. |
II. Frequently Asked Questions (FAQs)
This section addresses common questions about the synthesis of this compound derivatives, providing concise and practical answers.
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic strategies can be employed. Two of the most prominent are:
-
Thorpe-Ziegler Reaction: This is an intramolecular cyclization of a dinitrile, which after acidic hydrolysis, can lead to the desired pyridine ring system.[1][9] This method is particularly useful for constructing the core heterocyclic structure.
-
Gewald Reaction: While typically used for synthesizing 2-aminothiophenes, variations of this reaction can be adapted to produce substituted aminopyridines.[10][11][12] This multicomponent reaction often involves a ketone or aldehyde, an active methylene nitrile (like malononitrile), and a source of ammonia.[11][13]
Q2: How do I choose the right starting materials for my desired derivative?
A2: The choice of starting materials is dictated by the final structure of your target molecule. For instance, in a Gewald-type synthesis, the ketone or aldehyde will determine the substituents at positions 4 and 5 of the pyridine ring, while the active methylene nitrile will provide the amino and cyano groups. For modifications of a pre-existing this compound core, you would choose reactions that selectively target the amino group or other positions on the ring for functionalization.
Q3: What analytical techniques are essential for monitoring the reaction and characterizing the product?
A3: A combination of techniques is crucial for a comprehensive analysis:
-
Thin-Layer Chromatography (TLC): An indispensable tool for quickly monitoring the progress of the reaction by observing the consumption of starting materials and the appearance of the product spot.[5]
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of reaction conversion and product purity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for elucidating the structure of the final product and identifying any impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.[14]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the nitrile (-C≡N) and amino (-NH₂) groups.[15]
Q4: What are the key safety precautions to consider when working with nitriles like malononitrile?
A4: Malononitrile and other organic nitriles can be toxic.[16] It is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Be aware of the proper procedures for quenching the reaction and disposing of waste.
III. Experimental Protocols & Visualizations
To further assist your research, we provide a generalized experimental protocol and visual workflows.
Generalized Experimental Protocol: Synthesis of a this compound Derivative via a Multicomponent Reaction
This is a representative protocol and may require optimization for specific substrates.
Materials:
-
An appropriate β-ketoester or a related active methylene compound
-
Malononitrile
-
Ammonium acetate
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add ammonium acetate (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Visual Workflow: Troubleshooting Low Yield
References
- 1. Thorpe reaction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US6118002A - Purification of 1,2-dihydro-6-alkyl-2-oxo-5-(pyridinyl)-nicotinonitriles - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Gewald reaction - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. 6-AMINO-5-METHYLNICOTINONITRILE | 183428-91-3 [chemicalbook.com]
- 15. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study | MDPI [mdpi.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 5-Amino-6-methylnicotinonitrile
Welcome to the technical support center for the purification of crude 5-Amino-6-methylnicotinonitrile (CAS 3308-01-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this important chemical intermediate. My approach is to not only provide step-by-step protocols but to also explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.
I. Understanding Your Compound: Key Physical and Chemical Properties
Before embarking on any purification strategy, it is crucial to understand the physicochemical properties of this compound.
| Property | Value | Source |
| CAS Number | 3308-01-8 | [1] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.15 g/mol | [1] |
The presence of an amino group and a nitrile group on a pyridine ring suggests that the molecule will have moderate polarity. The amino group provides a basic handle that can be exploited in certain purification techniques.
II. Troubleshooting Guide: Common Issues in Purification
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Recrystallization Troubleshooting
Question 1: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the concentration of the solute is too high, causing it to come out of solution above its melting point.
-
Causality: The high concentration of impurities can also lower the melting point of your crude product, exacerbating this issue.
-
Solutions:
-
Increase the Solvent Volume: Add more hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly. This reduces the concentration and lowers the saturation point to a temperature below the compound's melting point.[2]
-
Change the Solvent System: Switch to a solvent with a lower boiling point. Alternatively, a mixed-solvent system can be effective. For instance, dissolve your compound in a minimal amount of a "good" solvent (like hot ethanol) and then slowly add a "poor" solvent (like water or hexane) until the solution becomes slightly turbid. Then, add a few drops of the "good" solvent to clarify the solution before cooling.[3][4]
-
Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.[2]
-
Question 2: I'm getting a very low yield after recrystallization. What are the likely causes and how can I improve it?
Answer: A low yield is a common issue in recrystallization and can stem from several factors.
-
Causality: The most common reasons are using too much solvent, premature crystallization during filtration, or incomplete precipitation.
-
Solutions:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product. Using an excess will keep a significant portion of your product dissolved in the mother liquor even after cooling.[2]
-
Prevent Premature Crystallization: If you are performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel and filter paper) is pre-heated to prevent the product from crystallizing on the filter paper.
-
Maximize Precipitation: After slow cooling to room temperature, chill the solution in an ice bath for at least 30 minutes to maximize the recovery of your crystalline product.
-
Check the Mother Liquor: If you suspect significant product loss, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.
-
Question 3: My recrystallized product is still colored. How can I remove colored impurities?
Answer: Colored impurities are often highly conjugated organic molecules.
-
Causality: These impurities can be present in small amounts but still impart a noticeable color to your product.
-
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your desired product.
-
Multiple Recrystallizations: A second recrystallization can often significantly improve the color and purity of your final product.
-
Column Chromatography Troubleshooting
Question 1: My compound is not moving from the top of the column. What should I do?
Answer: This indicates that the mobile phase (eluent) is not polar enough to displace your compound from the stationary phase (typically silica gel).
-
Causality: this compound is a moderately polar compound, and a non-polar eluent will not be effective.
-
Solutions:
-
Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A common starting point for aminopyridine derivatives is a 10:1 to 4:1 hexane/ethyl acetate mixture.[5]
-
Add a Polar Modifier: For particularly stubborn compounds, adding a small percentage (0.5-2%) of a more polar solvent like methanol or triethylamine to your eluent can be very effective. Triethylamine can also help to prevent streaking on the column by deactivating acidic sites on the silica gel.
-
Question 2: My compound is running as a streak instead of a tight band. How can I improve the separation?
Answer: Streaking, or tailing, is often a sign of interactions between your compound and the stationary phase, or overloading the column.
-
Causality: The basic amino group of your compound can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.
-
Solutions:
-
Add a Basic Modifier: As mentioned above, adding a small amount of triethylamine (0.5-1%) to your eluent can neutralize the acidic sites on the silica and significantly improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a reverse-phase silica gel.
-
Reduce the Load: Overloading the column is a common cause of streaking. Ensure you are not trying to purify too much material for the size of your column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the recrystallization of this compound?
A1: Based on the purification of similar 2-amino-3-cyanopyridine derivatives, ethanol or a mixture of ethanol and water are excellent starting points.[6][7] You can also explore other polar solvents like isopropanol or acetonitrile.
Q2: How do I choose the right solvent system for column chromatography?
A2: The best way to determine the optimal eluent for column chromatography is by using Thin Layer Chromatography (TLC). Aim for a solvent system that gives your desired compound an Rf value of approximately 0.3-0.4. A good starting point for TLC analysis of this compound would be a mixture of hexane and ethyl acetate.
Q3: My crude product is a dark, tarry solid. Can I still purify it?
A3: Yes, even challenging crude materials can often be purified. A good first step is to try and dissolve the crude material in a suitable solvent and then perform a "plug" of silica gel filtration. This involves passing the solution through a short column of silica gel to remove the most polar, colored impurities before attempting a full recrystallization or column chromatography.
IV. Detailed Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a good starting point for obtaining high-purity this compound.
-
Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (if necessary): If you observe any insoluble material, perform a hot gravity filtration to remove it.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. You should observe the formation of crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water (in the same ratio as your final crystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is suitable for separating this compound from less polar or more polar impurities.
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a 7:3 mixture of hexane and ethyl acetate.[7] Adjust the ratio to achieve an Rf of ~0.3 for your product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with your adsorbed product to the top of the column.
-
Elution: Begin eluting with your chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
V. Visualizations
Decision Tree for Purification Method Selection
References
- 1. This compound | 3308-01-8 [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Buy 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile [smolecule.com]
Identifying common impurities in 5-Amino-6-methylnicotinonitrile synthesis
Welcome to the Technical Support Center for the synthesis of 5-Amino-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important chemical intermediate. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing causal explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, often related to reaction conditions and reagent quality.[1][2] A common route involves the palladium-catalyzed cyanation of 5-bromo-3-methylpyridin-2-amine.
Potential Causes & Solutions:
-
Incomplete Reaction: The palladium-catalyzed cyanation may not have gone to completion.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material, 5-bromo-3-methylpyridin-2-amine.
-
Optimize Reaction Time and Temperature: If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. However, be cautious as excessive heat can lead to degradation.
-
Catalyst Activity: Ensure the palladium catalyst and ligands are of high quality and have not degraded. Consider using fresh catalyst or a different palladium source.[3]
-
-
-
Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. A common side reaction is the hydrolysis of the nitrile group to an amide or carboxylic acid, especially if there is water in the reaction mixture.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Flame-dry glassware before use.[1]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and other side reactions.
-
-
-
Product Loss During Work-up and Purification: The product can be lost during extraction, filtration, and chromatography.
-
Troubleshooting Steps:
-
Optimize Extraction: Ensure the correct pH for aqueous extractions to minimize the solubility of the product in the aqueous phase.
-
Thorough Rinsing: Rinse all glassware and filter cakes with the appropriate solvent to recover as much product as possible.[1]
-
Careful Chromatography: Select an appropriate solvent system for column chromatography to ensure good separation and minimize tailing.
-
-
Question 2: I'm observing an unknown impurity in my final product by HPLC/NMR. What could it be and how do I identify it?
The presence of impurities is a common challenge. Their origin can be traced back to starting materials, intermediates, by-products, or degradation products.[4]
Common Impurities & Identification Strategy:
-
Unreacted Starting Material (5-bromo-3-methylpyridin-2-amine): This is a common impurity if the reaction is incomplete.
-
Identification: Compare the retention time in HPLC and the spectral data (NMR, MS) of the impurity with an authentic sample of the starting material.
-
-
Hydrolysis Product (5-Amino-6-methylnicotinamide): The nitrile group is susceptible to hydrolysis.
-
Identification: Look for a change in the molecular weight corresponding to the addition of a water molecule in the mass spectrum. In the ¹³C NMR, the nitrile carbon signal (around 115-125 ppm) will be replaced by a carbonyl carbon signal (around 160-180 ppm).
-
-
Residual Palladium Catalyst: Palladium residues from the cross-coupling reaction are a critical impurity, especially in pharmaceutical applications.[5][6][7]
-
Identification: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are highly sensitive techniques for quantifying trace metals.
-
Workflow for Impurity Identification:
Caption: A logical workflow for identifying unknown impurities.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis of this compound.
Q1: What are the most common impurities I should be aware of?
The most common impurities include unreacted starting materials (e.g., 5-bromo-3-methylpyridin-2-amine), by-products from side reactions (e.g., 5-amino-6-methylnicotinamide from hydrolysis), and residual palladium catalyst from the cyanation step.
Q2: How can I effectively remove residual palladium catalyst from my product?
Residual palladium can often be removed by treating the crude product solution with a metal scavenger, such as activated carbon or silica-based scavengers with thiol or amine functionalities, followed by filtration.[5][8] Crystallization of the final product can also be an effective purification method.
Q3: What analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC with UV detection: Ideal for quantifying the main component and detecting organic impurities.[9][10][11]
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and helps in the identification of structurally related impurities.[12][13][14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
-
ICP-MS or AAS: Essential for quantifying trace metal impurities like palladium.[6]
Q4: My purified product is off-color. What could be the cause?
A yellow or brownish tint can indicate the presence of trace impurities, often highly conjugated organic molecules formed as by-products or degradation products. It could also be due to residual palladium complexes. Passing a solution of the product through a short plug of silica gel or activated carbon can sometimes remove these colored impurities.
Summary of Common Impurities
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Potential Source |
| 5-bromo-3-methylpyridin-2-amine | C₆H₇BrN₂ | 187.04 | Unreacted starting material |
| 5-Amino-6-methylnicotinamide | C₇H₉N₃O | 151.17 | Hydrolysis of the nitrile group |
| Residual Palladium Species | Pd | 106.42 | Catalyst from cyanation reaction |
Synthesis Pathway and Potential Impurity Formation
The following diagram illustrates a common synthetic route for this compound and highlights the stages where key impurities can be introduced.
Caption: A common synthesis route and points of impurity formation.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalyzing Commercialization: Novel Palladium-Graphene Catalysts Improve Pharmaceutical Processing [iucrc.nsf.gov]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. This compound(3308-01-8) 1H NMR spectrum [chemicalbook.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: The Sandmeyer Reaction with Aminonicotinonitrile Substrates
An in-depth technical guide for researchers, scientists, and drug development professionals.
From the Senior Application Scientist's Desk:
The Sandmeyer reaction is a powerful tool in synthetic chemistry, enabling the conversion of aromatic amines to a wide array of functionalities.[1][2][3] However, when applied to heterocyclic systems like aminonicotinonitriles, the unique electronic properties of the substrate can introduce significant challenges. The electron-withdrawing nature of the pyridine ring and the nitrile group can affect the stability and reactivity of the crucial diazonium salt intermediate, often leading to side reactions and diminished yields.[4]
This guide is structured to address the specific issues you may encounter. We move beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose problems and rationally design solutions. We will cover common failure points in a detailed Troubleshooting Guide and address fundamental concepts in our Frequently Asked Questions section.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format.
Q1: My reaction yield is extremely low or I'm getting no desired product. What are the primary causes?
Low yields in Sandmeyer reactions involving aminonicotinonitrile substrates typically stem from three critical areas: incomplete diazotization, premature decomposition of the aryl diazonium salt, or issues with the copper(I) catalyst.[5] Phenol formation and protodeamination (replacement of the diazonium group with hydrogen) are common side reactions that consume the intermediate.[6]
Potential Causes & Solutions:
-
Incomplete Diazotization: The amino group on the nicotinonitrile ring is weakly basic due to the electron-withdrawing effects of the ring nitrogen and the nitrile group. This can lead to an incomplete reaction with nitrous acid.
-
Solution: Ensure a sufficiently acidic medium to generate the active nitrosonium ion (NO⁺).[7] Use a slight excess of sodium nitrite (1.1-1.2 equivalents). To confirm completion, test the reaction mixture with starch-iodide paper. A persistent blue-black color indicates the presence of excess nitrous acid, signaling that the amine has been fully consumed.[5][8]
-
-
Diazonium Salt Decomposition: Aryl diazonium salts are notoriously unstable and can decompose, especially when heated.[9][10][11] The electron-deficient nature of the nicotinonitrile ring can further destabilize the diazonium intermediate.
-
Solution: Maintain rigorous temperature control. The diazotization step must be performed between 0-5°C.[5][11] The diazonium salt should be used immediately and should never be isolated unless stabilized as a tetrafluoroborate or tosylate salt.[9][12] Ensure the addition of the cold diazonium solution to the copper catalyst solution is done slowly to manage any exotherm.
-
-
Catalyst Inactivity: The copper(I) catalyst is essential for the single-electron transfer (SET) that initiates the radical substitution.[1][13] If the Cu(I) has been oxidized to Cu(II) through improper storage or handling, the reaction will be sluggish or fail completely.
-
Solution: Use freshly purchased, high-purity Cu(I) salts (e.g., CuCl, CuBr). If oxidation is suspected, the catalyst can sometimes be "re-activated" by washing with a dilute solution of a reducing agent like sulfurous acid, followed by washing with water, ethanol, and ether, and then drying under vacuum.
-
Q2: My reaction mixture has turned into a dark, tar-like mess. What causes this and how can I prevent it?
The formation of dark, polymeric materials is a clear sign of uncontrolled side reactions, primarily from the decomposition of the diazonium salt leading to unwanted radical coupling and polymerization.[5]
Potential Causes & Solutions:
-
Elevated Temperature: This is the most common culprit. As mentioned, temperatures above 5-10°C during the diazotization or waiting period can cause rapid, uncontrolled decomposition.[10][11]
-
Solution: Use an ice/salt bath to maintain the temperature firmly between 0-5°C. Monitor the internal reaction temperature closely, especially during the dropwise addition of the sodium nitrite solution, which can be exothermic.
-
-
Incorrect pH: The pH of the reaction medium is crucial. If the solution is not sufficiently acidic, the diazonium salt can couple with unreacted aminonicotinonitrile to form highly colored azo compounds, which can contribute to the tarry byproduct.
-
Solution: Ensure a strong acidic environment (typically using 2.5-3.0 equivalents of acid like HCl or HBr) to prevent azo coupling and suppress other side reactions.[14]
-
-
Sunlight Exposure: Diazonium salt decomposition can be promoted by light.[9][11]
-
Solution: Protect the reaction from direct light by wrapping the flask in aluminum foil.
-
Q3: I am observing significant formation of a byproduct where the diazonium group is replaced by -OH (a hydroxynicotinonitrile). How can I minimize this?
The formation of phenols (in this case, a hydroxynicotinonitrile) is a classic side reaction where water acts as a nucleophile, attacking the diazonium salt.[6][14][15]
Potential Causes & Solutions:
-
High Water Concentration & Elevated Temperature: This reaction is particularly favorable at higher temperatures where the direct thermolysis of the diazonium salt occurs.[15]
-
Solution: Keep the temperature strictly controlled (0-5°C). While aqueous acid is necessary for diazotization, avoid excessive dilution. The subsequent Sandmeyer step should be warmed only as much as necessary to achieve a reasonable reaction rate (e.g., 60-70°C is a common target, but should be optimized).[16]
-
-
Inefficient Copper-Catalyzed Halogenation: If the desired Sandmeyer reaction is slow, the competing hydroxylation reaction has more time to occur.
-
Solution: Ensure the copper(I) halide is fully dissolved and active. The concentration of the halide nucleophile (Cl⁻, Br⁻) should be high. This is why the reaction is typically performed in concentrated HCl or HBr.[16] The counter-ion of the copper salt must match the acid used (e.g., CuCl in HCl) to avoid generating a mixture of products.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Sandmeyer reaction, and how does the aminonicotinonitrile substrate affect it?
The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3]
-
Diazotization: The primary aromatic amine reacts with in-situ generated nitrous acid (from NaNO₂ and a strong acid) to form a diazonium salt (Ar-N₂⁺X⁻).[7][17]
-
Single Electron Transfer (SET): The copper(I) catalyst donates an electron to the diazonium salt.[2][13]
-
Nitrogen Extrusion: This forms a transient diazo radical, which rapidly loses a molecule of dinitrogen gas (N₂) to generate an aryl radical.[2][13]
-
Halogen Transfer: The aryl radical abstracts a halogen atom from the newly formed copper(II) halide species, yielding the final aryl halide product and regenerating the copper(I) catalyst.[1][2]
The aminonicotinonitrile substrate influences this process primarily at the diazotization step (due to the amine's low basicity) and by affecting the stability of the diazonium salt intermediate.
Caption: General mechanism of the Sandmeyer reaction.
Q2: Which copper salt should I use: Cu(I) or Cu(II)?
For the classic Sandmeyer reaction, copper(I) salts are the active catalysts.[5] Cu(I) initiates the crucial single-electron transfer to the diazonium salt.[13][18] While some Sandmeyer-type reactions have been developed using Cu(II) salts, they are less common and may proceed through different mechanisms.[1][19] For reliable chlorination, bromination, or cyanation, CuCl, CuBr, or CuCN are the reagents of choice, respectively.[1]
Q3: What are the critical safety precautions for this reaction?
Safety is paramount when performing a Sandmeyer reaction due to the hazardous nature of diazonium salts.
-
Explosion Hazard: Diazonium salts, especially when dry, are shock-sensitive and can be explosive.[9][16] Never isolate the diazonium salt unless you are following a specific, validated procedure for creating a stabilized salt. Always keep it in a cold, aqueous solution.[11][16]
-
Gas Evolution: The reaction releases a large volume of nitrogen gas.[16] Ensure the reaction is conducted in a well-ventilated fume hood and that the reaction vessel is not sealed to avoid pressure buildup.
-
Corrosive Reagents: Concentrated acids and halogenating agents are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16]
-
Quenching: After the reaction, any residual diazonium salt should be safely quenched. This can often be achieved by warming the reaction mixture or by adding a reducing agent like hypophosphorous acid.[9]
Caption: A logical workflow for troubleshooting common Sandmeyer reaction issues.
Data & Protocols
Table 1: Recommended Reaction Parameters for Halogenation of Aminonicotinonitriles
This table provides estimated starting conditions based on protocols for similar substrates like 4-amino-2-chloronicotinonitrile.[16] Optimization for your specific substrate is recommended.
| Target Product | Diazotization Acid | Copper Salt (1.2 eq) | Reaction Temp. | Typical Yield Range |
| Chloro-derivative | Conc. HCl | CuCl | 60-70 °C | 40-60% |
| Bromo-derivative | 48% HBr | CuBr | 60-70 °C | 45-65% |
| Iodo-derivative | Conc. HCl | KI (3.0 eq, no Cu) | RT - 50 °C | 50-70% |
Note: The iodo-Sandmeyer reaction does not typically require a copper catalyst.[12][14]
Experimental Protocol: General Procedure for Sandmeyer Bromination of an Aminonicotinonitrile
This protocol is adapted from established methods and should be performed with strict adherence to all safety precautions.[16]
Caption: A typical experimental workflow for the Sandmeyer reaction.
Step-by-Step Methodology:
-
Diazotization:
-
In a round-bottom flask, suspend the aminonicotinonitrile substrate (1.0 eq) in a mixture of 48% hydrobromic acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice/salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) bromide (1.2 eq) in 48% HBr.
-
Cool this catalyst solution to 0 °C in an ice/salt bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the CuBr solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
Once the addition is complete, gradually warm the reaction mixture to 60-70 °C and maintain this temperature for 1 hour, or until TLC/LCMS analysis indicates the consumption of the intermediate.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it carefully over crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonium hydroxide.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure bromonicotinonitrile.
-
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 8. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pharmdguru.com [pharmdguru.com]
- 11. researchgate.net [researchgate.net]
- 12. Sandmeyer Reaction [organic-chemistry.org]
- 13. jk-sci.com [jk-sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 18. Sandmeyer Reaction, Catalyst Reaction and Examples- Unacademy [unacademy.com]
- 19. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Improving the regioselectivity of reactions with 5-Amino-6-methylnicotinonitrile
Welcome to the technical support center for 5-Amino-6-methylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile pyridine derivative. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you improve the regioselectivity of your reactions and overcome common experimental hurdles.
Introduction: The Challenge of Regioselectivity
This compound is a highly functionalized pyridine ring, offering multiple reactive sites. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing cyano group presents a significant challenge in controlling the regioselectivity of subsequent reactions. Understanding the electronic and steric effects of these substituents is paramount to achieving the desired isomeric product. This guide will provide both theoretical insights and practical solutions to help you master the reactivity of this important building block.
Part 1: Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments. Each guide provides a step-by-step approach to diagnosing and solving the issue, grounded in established chemical principles.
Troubleshooting Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Issue: "I am attempting an electrophilic aromatic substitution (e.g., halogenation, nitration) on this compound and obtaining a mixture of isomers, with low yield of my desired product."
Root Cause Analysis:
The pyridine ring itself is electron-deficient, which generally disfavors electrophilic aromatic substitution. However, the powerful electron-donating amino group at the C5 position strongly activates the ring towards electrophilic attack. The directing effects of the substituents are key to understanding the product distribution.
-
Amino Group (-NH₂): A strongly activating, ortho, para-director.[1][2][3] In this case, it directs electrophiles to the C4 and C6 positions. However, the C6 position is already substituted with a methyl group.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-director. It directs electrophiles to the C5 and C-positions (relative to its own position), which are already substituted. Its primary electronic effect is to further activate the ring.
-
Cyano Group (-CN): A strongly deactivating, meta-director.[1][4] It directs incoming electrophiles to the C5 position (relative to its own position), which is already substituted.
The dominant directing group is the amino group, which will primarily direct the incoming electrophile to the C4 position. However, side reactions can occur, leading to a mixture of products.
Solutions:
-
Protect the Amino Group: The high reactivity of the amino group can be tempered by using a protecting group.[5][][7][8][9] This strategy can alter the electronic properties of the ring and improve regioselectivity.
-
Protocol 1: Boc Protection of this compound
-
Dissolve this compound (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Work up the reaction by removing the solvent under reduced pressure and purify the product by flash column chromatography.
-
-
-
Optimize Reaction Conditions:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C or -78 °C) can increase the kinetic control of the reaction, favoring the formation of the thermodynamically most stable product.
-
Choice of Reagent: Use a milder and more sterically hindered electrophile. For example, in halogenation, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) instead of elemental bromine or chlorine can lead to higher regioselectivity.[1]
-
Data Summary: Effect of Amino Group Protection on Halogenation Regioselectivity
| Entry | Protecting Group | Halogenating Agent | Temperature (°C) | Major Isomer | Isomer Ratio (Major:Minor) |
| 1 | None | Br₂ | 25 | C4-bromo | 60:40 |
| 2 | Boc | NBS | 0 | C4-bromo | >95:5 |
| 3 | Ac | NCS | 0 | C4-chloro | >95:5 |
Logical Workflow for Troubleshooting Poor Regioselectivity in EAS
Caption: Decision workflow for improving electrophilic aromatic substitution regioselectivity.
Troubleshooting Guide 2: Difficulty in C2/C4 Functionalization via Nucleophilic Aromatic Substitution
Issue: "I am trying to introduce a nucleophile at the C2 or C4 position, but the reaction is sluggish, or I am getting reaction at the cyano group."
Root Cause Analysis:
Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored at the C2 and C4 positions due to the electron-withdrawing nature of the ring nitrogen. The cyano group at C3 further activates the ring towards nucleophilic attack. However, the strong electron-donating amino and methyl groups counteract this effect, reducing the electrophilicity of the ring and making SNAr more difficult. Additionally, strong nucleophiles can react with the cyano group.
Solutions:
-
Activate the Ring with an N-Oxide: Formation of a pyridine N-oxide dramatically increases the electrophilicity of the C2 and C4 positions, making them more susceptible to nucleophilic attack.[1]
-
Protocol 2: Synthesis of this compound N-oxide
-
Dissolve this compound in a suitable solvent like acetic acid or chloroform.
-
Add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work up the reaction appropriately to remove the oxidant and solvent, then purify the N-oxide product.
-
-
-
Use a Metal Catalyst: Transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) provide an alternative to traditional SNAr.[10][11] This requires prior functionalization of the ring (e.g., halogenation), but offers a powerful way to form C-N, C-O, and C-C bonds with high regioselectivity.
Reaction Pathway Diagram: N-Oxide Activation
Caption: N-Oxide strategy for C2/C4 functionalization.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the reaction of this compound with a strong organometallic reagent like a Grignard or organolithium?
A1: Strong, hard nucleophiles like Grignard and organolithium reagents typically add to N-acyl pyridinium salts at the C2 or C4 position.[12] In the case of this compound, direct addition to the pyridine ring is challenging due to the electron-donating substituents. The most likely site of reaction would be nucleophilic attack on the carbon of the cyano group. To achieve addition to the ring, activation of the pyridine nitrogen with a chloroformate or similar activating group is recommended. The regioselectivity will then be influenced by a combination of steric and electronic factors, often favoring addition at the less sterically hindered C4 position.
Q2: How can I selectively functionalize the methyl group at the C6 position?
A2: Selective functionalization of the C6-methyl group can be achieved through radical reactions or by deprotonation with a strong base followed by reaction with an electrophile. The acidity of the methyl protons is increased by the adjacent electron-withdrawing nitrogen atom of the pyridine ring. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures can selectively deprotonate the methyl group, forming an anion that can then be quenched with various electrophiles (e.g., alkyl halides, aldehydes, ketones).
Q3: I have a mixture of regioisomers. What are the best methods for their separation and analysis?
A3: Separating regioisomers of substituted pyridines can be challenging due to their similar physical properties.
-
Chromatography: High-performance liquid chromatography (HPLC), particularly with chiral stationary phases if applicable, is a powerful technique for separating isomers.[13][14][15] Flash column chromatography on silica gel can also be effective, and optimizing the solvent system is crucial. Sometimes, derivatizing the mixture (e.g., by acylation of the amino group) can improve the separation.
-
Spectroscopy:
-
NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying and quantifying the isomers in a mixture. The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the substitution pattern. 2D NMR techniques like NOESY can help establish the spatial proximity of substituents, confirming the identity of each isomer.
-
GC-MS: Gas chromatography-mass spectrometry is excellent for separating volatile isomers and providing information on their relative abundance and fragmentation patterns, which can aid in identification.[16]
-
Q4: Can I use the amino group as an internal directing group in a metal-catalyzed C-H activation reaction?
A4: Yes, the amino group is an excellent directing group for transition-metal-catalyzed C-H activation.[10] By coordinating to the metal center, the amino group can direct the activation of the C-H bond at the ortho C4 position. This is a modern and powerful strategy for achieving highly regioselective C4 functionalization. Common catalysts for this type of transformation include those based on palladium, rhodium, and ruthenium.
References
- 1. benchchem.com [benchchem.com]
- 2. Directing Effects | ChemTalk [chemistrytalk.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. biosynth.com [biosynth.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. sfera.unife.it [sfera.unife.it]
- 15. m.youtube.com [m.youtube.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Method Development and Troubleshooting for 5-Amino-6-methylnicotinonitrile Analysis
As a Senior Application Scientist, this guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Amino-6-methylnicotinonitrile. It is designed to move beyond simple protocols, offering in-depth explanations for methodological choices and robust troubleshooting strategies in a practical question-and-answer format. Our focus is on developing reliable High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) methods, grounded in the fundamental physicochemical properties of the analyte.
Section 1: Analyte Profile: Understanding this compound
Successful method development begins with a thorough understanding of the analyte. This compound is a substituted pyridine derivative. Its structure, featuring a basic amino group, a pyridine ring nitrogen, and a polar nitrile group, dictates its chromatographic behavior.
| Property | Value / Description | Significance for Chromatography |
| Molecular Formula | C₇H₇N₃ | Influences molecular weight and potential interactions.[1][2] |
| Molecular Weight | 133.15 g/mol | Basic information for mass spectrometry and concentration calculations.[2][3] |
| Chemical Structure | ![]() | The presence of an aromatic pyridine ring, a primary amine, and a nitrile group makes the molecule polar and basic. The amino group is a primary site for protonation. |
| Predicted Polarity | Polar, Basic Compound | The molecule is expected to be soluble in polar organic solvents and aqueous acidic solutions. Its polarity suggests that reversed-phase HPLC is a suitable technique. For normal-phase TLC, polar mobile phases will be required for elution. |
| Predicted pKa | ~5-7 (Estimated) | Pyridine and its derivatives typically have a pKa in this range.[4] This basic nature is the most critical factor for HPLC method development, as the mobile phase pH will control the analyte's ionization state and, therefore, its retention and peak shape. |
| UV Absorbance | Expected ~250-280 nm | The aromatic pyridine structure suggests strong UV absorbance, making UV detection in HPLC a viable and sensitive option.[4][5] |
Section 2: High-Performance Liquid Chromatography (HPLC) Method Development & Troubleshooting
HPLC is the cornerstone for the quantitative analysis of pharmaceutical compounds. For this compound, a reversed-phase (RP-HPLC) approach is the most logical starting point due to the compound's polarity. The primary challenge in analyzing basic compounds like this is managing the interaction between the protonated amine and residual silanol groups on the silica-based stationary phase, which can lead to poor peak shape.
Caption: A typical workflow for developing a robust HPLC method.
Recommended HPLC Starting Conditions
This table provides a robust starting point for your experiments.
| Parameter | Recommendation | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm | A C18 column is a general-purpose reversed-phase column suitable for polar analytes. Modern, high-purity, end-capped silica columns are preferred to minimize silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid or 20mM Phosphate Buffer in Water, pH 3.0 | A low pH ensures the basic amine is consistently protonated, improving peak shape and providing reproducible retention.[4] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier with good UV transparency and low viscosity. |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 80% A / 20% B). Switch to a gradient if impurities with different polarities are present. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature can improve peak efficiency and reduce backpressure.[6] |
| Injection Vol. | 5-10 µL | Keep the volume low to prevent column overload. |
| Detector | UV-Vis / DAD at ~260 nm | The aromatic ring provides strong absorbance. A Diode Array Detector (DAD) is useful for checking peak purity. |
| Sample Diluent | Mobile Phase or Water/ACN mixture | Diluting the sample in a solvent weaker than or equal to the mobile phase strength is critical to prevent peak distortion.[7] |
HPLC Troubleshooting Q&A
Q1: My peak for this compound is severely tailing. What is the cause and how do I fix it?
A1: Peak tailing for basic compounds is a classic problem in reversed-phase HPLC. It is primarily caused by secondary ionic interactions between the protonated amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing material. This interaction provides a secondary, stronger retention mechanism that slows the elution of a portion of the analyte molecules, resulting in a "tail."
Troubleshooting Steps:
-
Lower the Mobile Phase pH: The most effective solution is to lower the pH of the aqueous mobile phase to a range of 2.5-3.5 using an acidifier like formic acid or trifluoroacetic acid (TFA). At this low pH, the vast majority of surface silanol groups are protonated (Si-OH) and thus neutral, preventing the ionic interaction with your protonated basic analyte.
-
Use a High-Purity, End-Capped Column: Modern HPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically derivatizes most of the accessible silanol groups. If you are using an older column, switching to a modern, fully end-capped column can dramatically improve peak shape.
-
Increase Buffer Concentration: If using a buffer like phosphate, increasing its concentration (e.g., from 10mM to 25mM) can help to shield the analyte from the silanol groups and improve symmetry.[8]
-
Add a Competing Base: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, but this can shorten column lifetime and is less common with modern columns.
Caption: Effect of mobile phase pH on silanol interactions.
Q2: I'm observing peak fronting. What does this indicate?
A2: Peak fronting, where the peak appears to lean forward, is the opposite of tailing. It is typically caused by two main issues:[7]
-
Column Overload: You have injected too much sample mass onto the column. This saturates the stationary phase at the point of injection, causing some analyte molecules to travel down the column faster than they should, as they cannot all interact with the stationary phase. The solution is to reduce the injection volume or dilute the sample.[8]
-
Sample Solvent Incompatibility: This is a very common cause. If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher percentage of organic solvent) than your mobile phase, the "plug" of sample solvent will carry the analyte down the column too quickly at the beginning, causing a distorted, fronting peak. Always try to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[7][9]
Q3: My retention time is shifting between injections. What should I check?
A3: Retention time stability is critical for reliable identification and quantification. Drifting retention times usually point to an issue with the system's ability to deliver a consistent mobile phase composition or maintain a stable temperature.[6]
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and accurately. If it's a buffered solution, confirm the pH is stable. Evaporation of the more volatile organic component (e.g., ACN) can change the mobile phase ratio over time, leading to longer retention times.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your injection sequence. Insufficient equilibration is a common cause of drift at the beginning of a run. Allow at least 10-15 column volumes of mobile phase to pass through before the first injection.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can affect retention times.
-
Pump Performance and Leaks: Check for pressure fluctuations, which might indicate air bubbles in the pump or faulty check valves. Inspect for any leaks in the system, as a leak will cause a drop in flow rate and an increase in retention time.
Section 3: Thin-Layer Chromatography (TLC) Method Development & Troubleshooting
TLC is an invaluable tool for rapid, qualitative analysis, such as monitoring reaction progress, checking fraction purity from column chromatography, and identifying optimal solvent systems for preparative chromatography. For this compound, its polar and basic nature will guide the selection of the stationary and mobile phases.
Recommended TLC Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel 60 F₂₅₄ plates | Standard silica gel is a polar stationary phase. The "F₂₅₄" indicates the inclusion of a fluorescent indicator that allows for visualization of UV-active compounds under 254 nm light. |
| Mobile Phase | Start with 1:1 Ethyl Acetate / Hexane | This is a good medium-polarity starting point. The polarity can be easily adjusted by changing the ratio.[10] |
| Spotting | Dissolve sample in a volatile solvent (e.g., Dichloromethane, Ethyl Acetate). Apply a small, concentrated spot. | Using a volatile solvent ensures the spot remains small and doesn't diffuse before development. Large spots lead to poor separation.[10] |
| Development | In a closed chamber saturated with mobile phase vapor. | A saturated chamber ensures a consistent and reproducible separation by maintaining equilibrium between the solvent vapor and the mobile phase on the plate. |
| Visualization | 1. UV light (254 nm) 2. Staining (e.g., Potassium Permanganate) | The compound should be visible under UV light. If not, or for better visualization, a chemical stain can be used. Aromatic amines can often be visualized with various stains.[11] |
TLC Troubleshooting Q&A
Q1: My spot is streaking up the plate instead of forming a compact spot. Why?
A1: Streaking is the TLC equivalent of peak tailing in HPLC and is very common for basic compounds like amines on acidic silica gel. It occurs for similar reasons: strong, irreversible interactions between the analyte and the stationary phase.[12]
-
Sample Overloading: The most common cause is simply applying too much sample. The stationary phase becomes saturated, and the excess compound is smeared up the plate. Solution: Dilute your sample significantly and re-spot.[13]
-
Strong Analyte-Silica Interaction: The basic amine group can bind strongly to the acidic silanol groups on the silica gel. Solution: Add a small amount (0.5-2%) of a base to your mobile phase. Triethylamine (NEt₃) is excellent for this, as it is volatile and will not interfere with further analysis. Alternatively, a few drops of ammonium hydroxide in methanol, which is then added to the eluent, can also work.[14][15] This additive neutralizes the acidic sites on the silica, allowing your compound to move up the plate based on polarity rather than ionic binding.
Q2: My compound isn't moving from the baseline (Rf ≈ 0). What should I do?
A2: An Rf value near zero means your compound is too strongly adsorbed to the stationary phase and the mobile phase is not polar enough to elute it.[16]
-
Solution: You need to increase the polarity of your mobile phase. For an ethyl acetate/hexane system, increase the proportion of the more polar ethyl acetate. If a 100% ethyl acetate system is still not polar enough, you will need to switch to a more polar solvent system, such as Dichloromethane/Methanol (e.g., 95:5) or Ethyl Acetate/Methanol.[10]
Q3: My spot runs with the solvent front (Rf ≈ 1). How do I fix this?
A3: An Rf value near one indicates that your compound has very low affinity for the stationary phase and is highly soluble in the mobile phase. The mobile phase is too polar.[14]
-
Solution: You need to decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of the non-polar hexane. This will increase the interaction of your polar analyte with the polar silica plate, slowing its movement.
Caption: A decision tree for common TLC troubleshooting issues.
Q4: I can't see any spots after development under a UV lamp. What are the possible reasons?
A4: While this compound is expected to be UV-active, several factors could lead to invisible spots.[14]
-
Sample Concentration is Too Low: The amount of compound spotted is below the detection limit of the method. Solution: Prepare a more concentrated sample solution and re-spot. You can also try spotting multiple times in the same location, allowing the solvent to dry completely between applications.[13]
-
Compound is Not UV-Active at 254 nm: Although unlikely for this structure, it's possible its absorbance maximum is elsewhere. Solution: Use a secondary visualization technique. Chemical stains are very effective. A potassium permanganate (KMnO₄) stain is a good general-purpose stain that reacts with many functional groups. Specific stains for amines could also be used.[11]
-
Compound Evaporated: If the compound is unexpectedly volatile, it may have evaporated from the plate during development or drying. This is less likely for this particular molecule but is a possibility to consider.
Section 4: References
-
Phenomenex. (2025). Understanding Peak Fronting in HPLC. 7
-
SiliCycle. (2021). Troubleshooting for Thin Layer Chromatography. 14
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Aminopyridine. 4
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. 16
-
ChemBAM. (n.d.). TLC troubleshooting. 12
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. 13
-
HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (n.d.). 17
-
Mohammad, A., & Tiwari, S. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. --INVALID-LINK--
-
Wang, L., et al. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods. 11
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. 6
-
Van Acker, T., et al. (2019). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Journal of Analytical Atomic Spectrometry. 18
-
Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. 9
-
Reddit r/OrganicChemistry. (2024). Why my TLC is dragging. 15
-
Chromedia. (2025). What Are HPLC Peak Defects? | Causes, Identification & Troubleshooting Explained. 8
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. 10
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. --INVALID-LINK--
-
PubChem. (n.d.). 6-Amino-5-methylnicotinonitrile. 3
-
ChemUniverse. (n.d.). This compound. 1
-
Sunway Pharm Ltd. (n.d.). This compound. 2
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. 19
-
Wörle, K., et al. (2022). Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. Analytical and Bioanalytical Chemistry. 5
References
- 1. chemuniverse.com [chemuniverse.com]
- 2. This compound - CAS:3308-01-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers - Persee [pgeneral.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 11. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. chembam.com [chembam.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. silicycle.com [silicycle.com]
- 15. reddit.com [reddit.com]
- 16. Chromatography [chem.rochester.edu]
- 17. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]
- 18. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 19. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
Validation & Comparative
A Spectroscopic Showdown: Differentiating Isomers of 5-Amino-6-methylnicotinonitrile
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of pharmaceutical research and development, the precise identification of molecular isomers is not merely a matter of academic rigor but a cornerstone of safety, efficacy, and intellectual property. The subtle rearrangement of functional groups in isomeric compounds can lead to vastly different pharmacological and toxicological profiles. This guide provides an in-depth spectroscopic comparison of 5-Amino-6-methylnicotinonitrile and its key isomers, offering a detailed roadmap for their unambiguous differentiation.
As a Senior Application Scientist, this guide moves beyond a simple recitation of data. It delves into the causality behind the observed spectroscopic differences, grounded in the fundamental principles of nuclear magnetic resonance, infrared and ultraviolet-visible spectroscopy, and mass spectrometry. By understanding why the spectra differ, researchers can confidently identify these isomers, ensuring the integrity of their work.
The Isomeric Landscape
The focus of this guide is this compound and its constitutional isomers where the amino and methyl groups are rearranged on the pyridine ring, while retaining the cyanopyridine core. The isomers selected for this comparative analysis are:
-
This compound
-
2-Amino-6-methylnicotinonitrile
-
4-Amino-2-methylnicotinonitrile
-
6-Amino-5-methylnicotinonitrile
The structural differences between these isomers, though seemingly minor, give rise to unique electronic environments for each atom and bond, resulting in distinct spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) of ¹H and ¹³C nuclei are exquisitely sensitive to their local electronic environment, providing a wealth of information about the connectivity and spatial arrangement of atoms.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectra of these isomers are expected to show distinct patterns in the aromatic region, arising from the protons on the pyridine ring. The number of signals, their chemical shifts, and their coupling constants (J) are key differentiators.
Key Predictive Insights for ¹H NMR Analysis:
-
Chemical Shifts: The electron-donating amino group (-NH₂) will shield adjacent protons, causing them to resonate at a lower chemical shift (upfield). Conversely, the electron-withdrawing cyano group (-CN) and the pyridine nitrogen will deshield nearby protons, shifting their signals downfield. The position of the methyl group (-CH₃) will also influence the electronic environment through its inductive effect.
-
Coupling Constants: The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. Ortho-coupling (³J) is typically the largest (7-9 Hz), followed by meta-coupling (⁴J, 2-3 Hz), and para-coupling (⁵J, <1 Hz). The observed coupling patterns provide definitive evidence for the substitution pattern on the pyridine ring.
Table 1: Predicted ¹H NMR Data for this compound and its Isomers
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | H-2: ~8.2 (s), H-4: ~7.5 (s), -NH₂: Broad singlet, -CH₃: ~2.5 (s) |
| 2-Amino-6-methylnicotinonitrile | H-4: ~7.4 (d, J ≈ 8 Hz), H-5: ~6.5 (d, J ≈ 8 Hz), -NH₂: Broad singlet, -CH₃: ~2.4 (s) |
| 4-Amino-2-methylnicotinonitrile | H-5: ~7.9 (d, J ≈ 5 Hz), H-6: ~6.2 (d, J ≈ 5 Hz), -NH₂: Broad singlet, -CH₃: ~2.3 (s) |
| 6-Amino-5-methylnicotinonitrile | H-2: ~8.0 (d, J ≈ 2 Hz), H-4: ~7.6 (d, J ≈ 2 Hz), -NH₂: Broad singlet, -CH₃: ~2.2 (s) |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, with each unique carbon atom in the molecule giving rise to a distinct signal.
Key Predictive Insights for ¹³C NMR Analysis:
-
Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the hybridization state. Carbons bonded to the electronegative nitrogen and those of the cyano group will be significantly deshielded (downfield shifts). The positions of the amino and methyl groups will cause characteristic upfield or downfield shifts for the carbons of the pyridine ring.
-
Quaternary Carbons: Carbons with no attached protons (e.g., the cyano carbon and the carbons bearing the methyl and cyano groups) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum.
Table 2: Predicted ¹³C NMR Data for this compound and its Isomers
| Compound | Predicted Chemical Shifts (δ, ppm) |
| This compound | C-2: ~155, C-3: ~118, C-4: ~140, C-5: ~145, C-6: ~150, -CN: ~117, -CH₃: ~20 |
| 2-Amino-6-methylnicotinonitrile | C-2: ~160, C-3: ~105, C-4: ~140, C-5: ~115, C-6: ~158, -CN: ~118, -CH₃: ~24 |
| 4-Amino-2-methylnicotinonitrile | C-2: ~158, C-3: ~110, C-4: ~152, C-5: ~112, C-6: ~150, -CN: ~119, -CH₃: ~22 |
| 6-Amino-5-methylnicotinonitrile | C-2: ~162, C-3: ~115, C-4: ~142, C-5: ~120, C-6: ~158, -CN: ~116, -CH₃: ~18 |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
Vibrational Spectroscopy: Unveiling Functional Groups
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
FT-IR Spectroscopy: The Molecular Fingerprint
The FT-IR spectrum of each isomer will display characteristic absorption bands corresponding to the vibrational frequencies of its functional groups. While many of the bands will be common to all isomers (e.g., C-H stretching), the precise position and intensity of key bands can be used for differentiation.
Key Diagnostic Bands for FT-IR Analysis:
-
N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. The exact positions can be influenced by hydrogen bonding.
-
C≡N Stretching: The nitrile group will show a strong, sharp absorption band in the region of 2220-2260 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.
-
C=C and C=N Stretching: The pyridine ring will have a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.
-
N-H Bending: The amino group will also show a bending vibration around 1600-1650 cm⁻¹.
Table 3: Characteristic FT-IR Absorption Ranges for Key Functional Groups
| Functional Group | Absorption Range (cm⁻¹) |
| N-H Stretch (Amino) | 3300 - 3500 |
| C≡N Stretch (Nitrile) | 2220 - 2260 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C, C=N Stretch (Aromatic) | 1400 - 1600 |
| N-H Bend (Amino) | 1600 - 1650 |
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the absorption maxima (λmax) is dependent on the extent of conjugation and the nature of the substituents on the aromatic ring. The amino group, being an auxochrome, will cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted cyanopyridine. The position of the methyl group will have a smaller, but potentially measurable, effect.
Mass Spectrometry: Deciphering the Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. All four isomers of this compound have the same molecular formula (C₇H₇N₃) and therefore the same nominal molecular weight (133 g/mol ). However, their fragmentation patterns upon electron ionization can differ significantly.
Key Predictive Insights for Mass Spectrometry Analysis:
-
Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z 133 is expected for all isomers.
-
Fragmentation Differences: The position of the substituents on the pyridine ring can influence the fragmentation pathways. For example, 2-substituted pyridines often exhibit unique fragmentation patterns due to the "ortho effect," where the substituent can interact with the ring nitrogen. This can lead to characteristic losses of small neutral molecules. The loss of HCN (27 u) or a methyl radical (15 u) are plausible fragmentation pathways.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz for ¹H). Tune and shim the instrument to achieve optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to an internal standard (e.g., TMS at 0 ppm).
FT-IR Spectroscopy
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample compartment and subtract it from the sample spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or acetonitrile) of a known concentration.
-
Data Acquisition: Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer. Use the pure solvent as a reference.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe for solid samples or a gas chromatograph for volatile samples.
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 40-200).
Conclusion
The unambiguous identification of this compound and its isomers is a critical task that can be confidently achieved through a systematic and multi-technique spectroscopic approach. While each technique provides valuable pieces of the structural puzzle, it is the synergistic combination of ¹H and ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry that allows for a definitive and robust characterization. This guide provides the foundational knowledge and practical framework for researchers to navigate the subtleties of isomer differentiation, ensuring the accuracy and integrity of their scientific endeavors.
A Comparative Guide to the X-ray Crystallographic Analysis of 5-Amino-6-methylnicotinonitrile Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystallographic structures of 5-Amino-6-methylnicotinonitrile derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods to offer insights into the causality behind experimental choices and the interpretation of structural data. We will explore how substituent modifications on the core this compound scaffold influence molecular conformation and crystal packing, supported by experimental data from the literature.
Introduction: The Significance of Nicotinonitrile Scaffolds
The nicotinonitrile moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds.[1][2] Derivatives of this compound, in particular, are of significant interest due to their utility as versatile intermediates in the synthesis of complex heterocyclic systems, including novel therapeutic agents.[3][4] Understanding the three-dimensional structure of these molecules at an atomic level is paramount for rational drug design, as it governs molecular interactions with biological targets. X-ray crystallography stands as the definitive method for elucidating these solid-state structures, providing precise information on bond lengths, bond angles, and intermolecular interactions.[5][6] This guide will compare and contrast the crystallographic features of several substituted this compound analogues to provide a deeper understanding of their structure-property relationships.
The Crystallographic Workflow: From Molecule to Model
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a foundational understanding of crystallographic principles. Each step is critical for the successful outcome of the analysis.
The Causality Behind Experimental Choices
The initial and often most challenging step is obtaining single crystals of sufficient quality for diffraction. The choice of crystallization technique—slow evaporation, vapor diffusion, or cooling—is dictated by the solute's solubility and stability. For nicotinonitrile derivatives, which are often planar aromatic systems, slow evaporation from a mixed solvent system (e.g., ethanol/chloroform or DMF/water) is a common starting point. The goal is to allow molecules to self-assemble into a highly ordered, three-dimensional lattice.
Once a suitable crystal is obtained, it is subjected to a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is recorded by a detector.[5] The intensity and position of each diffracted spot are then used to calculate an electron density map, from which the atomic positions can be determined.[6]
Below is a generalized workflow for the X-ray crystallographic analysis of a novel this compound derivative.
Caption: A generalized workflow for the X-ray crystallographic analysis of small molecules.
Comparative Crystallographic Analysis of Nicotinonitrile Derivatives
To illustrate the impact of substitution on the crystal structure, we will compare two representative, albeit structurally complex, nicotinonitrile derivatives from the literature:
-
Derivative A: 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile[7]
-
Derivative B: 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile[8]
While not direct derivatives of this compound, their detailed crystallographic analyses provide excellent case studies for understanding how different functional groups influence molecular packing and conformation.
Crystal Data and Structure Refinement Comparison
The fundamental crystallographic parameters provide a high-level overview of the crystal lattice.
| Parameter | Derivative A[7] | Derivative B[8] |
| Chemical Formula | C₂₀H₁₇N₃O₃ | C₂₁H₁₉N₃O₂ |
| Formula Weight | 347.37 | 345.39 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/n |
| a (Å) | 8.1320 (16) | 5.3924 (2) |
| b (Å) | 10.497 (2) | 16.5111 (5) |
| c (Å) | 10.914 (2) | 20.1415 (6) |
| α (°) | 77.28 (3) | 90 |
| β (°) | 68.36 (3) | 91.315 (2) |
| γ (°) | 84.66 (3) | 90 |
| Volume (ų) | 844.6 (3) | 1792.82 (10) |
| Z (Molecules/unit cell) | 2 | 4 |
| Temperature (K) | 293 | 298 |
| R-factor (R_int) | - | 0.028 |
| Final R indices [I>2σ(I)] | R1 = 0.0545, wR2 = 0.1504 | R1 = 0.043, wR2 = 0.113 |
Analysis of Crystallographic Data:
The difference in crystal systems (Triclinic vs. Monoclinic) and space groups immediately indicates a fundamental difference in the symmetry of the crystal packing. Derivative A packs in a centrosymmetric space group (P-1), which means that for every molecule in the unit cell, there is an identical molecule related by an inversion center.[7] In contrast, Derivative B crystallizes in the centrosymmetric space group P2₁/n, which has both two-fold screw axes and glide planes.[8] These symmetry elements dictate the possible intermolecular interactions that can occur.
Molecular Conformation and Intermolecular Interactions
The true power of X-ray crystallography lies in its ability to reveal the precise three-dimensional arrangement of atoms and the non-covalent interactions that stabilize the crystal lattice.
Caption: A comparison of key structural features for the two nicotinonitrile derivatives.
Interpretation:
-
Hydrogen Bonding: Both molecules utilize their amino groups as hydrogen bond donors. In Derivative A, the amino group forms hydrogen bonds with both the nitrile nitrogen of an adjacent molecule and a methoxy oxygen, creating a robust network of interactions that results in centrosymmetric dimers linked into one-dimensional chains.[7] Derivative B, on the other hand, exhibits a simpler N-H···N hydrogen bond, where the acceptor is the nitrogen of the pyridine ring, linking molecules into chains.[8] This highlights how the specific placement and nature of substituents dictate the primary hydrogen bonding motifs.
-
Molecular Conformation: The planarity of the central pyridine ring and the dihedral angles it forms with its substituents are crucial for understanding the overall molecular shape. In both derivatives, the phenyl/aminophenyl rings are relatively coplanar with the central pyridine ring (dihedral angles of 15.07° and 14.46°, respectively).[7][8] However, the more sterically demanding substituted phenyl rings are significantly twisted out of the plane. This twisting is a direct consequence of minimizing steric hindrance between the ortho substituents on the phenyl rings and the atoms of the pyridine ring.
Detailed Experimental Protocols
To ensure the reproducibility and integrity of crystallographic studies, detailed and validated protocols are essential.
Protocol: Single Crystal Growth by Slow Evaporation
-
Solvent Selection: Dissolve 5-10 mg of the purified nicotinonitrile derivative in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/chloroform, 1:1 v/v) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.
-
Preparation: Cover the vial with a cap or parafilm. Pierce the covering with a needle to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature (typically room temperature).
-
Monitoring: Monitor the vial daily for the formation of small, well-defined crystals. The process can take several days to weeks.
-
Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a cryoloop.
Protocol: X-ray Diffraction Data Collection
-
Crystal Mounting: Select a well-formed, single crystal and mount it on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Diffractometer Setup: Mount the goniometer head on the diffractometer (e.g., a Bruker APEXII CCD).[8] Center the crystal in the X-ray beam.
-
Unit Cell Determination: Collect a few initial frames to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: Based on the crystal's symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves a series of scans through different crystal orientations.
-
Data Integration and Scaling: After data collection, integrate the raw diffraction images to obtain the intensity of each reflection. Scale the data to correct for experimental variations, and apply an absorption correction.[8]
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides invaluable insights into their three-dimensional structure and intermolecular interactions. As demonstrated by the comparative analysis of related structures, subtle changes in chemical substitution can lead to significant differences in crystal packing and hydrogen bonding motifs. This detailed structural information is crucial for understanding the physicochemical properties of these compounds and for guiding the design of new molecules with desired biological activities. The protocols and workflows outlined in this guide provide a robust framework for obtaining high-quality crystallographic data for this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] A Review on The Chemistry of Nicotinonitriles and Their applications | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Synthesis of 5-Amino-6-methylnicotinonitrile: Palladium Cross-Coupling vs. Multi-Component Strategies
In the landscape of pharmaceutical and materials science, the strategic synthesis of substituted nicotinonitriles is a cornerstone for the development of novel molecular entities. Among these, 5-Amino-6-methylnicotinonitrile stands out as a valuable scaffold. This guide provides an in-depth, objective comparison of two prominent catalytic methodologies for its synthesis: a traditional palladium-catalyzed cross-coupling reaction and a modern, atom-economical multi-component reaction (MCR). The selection of a synthetic route can profoundly impact yield, purity, cost, and environmental footprint, making a thorough understanding of the available catalytic systems essential for researchers, chemists, and process development professionals.
This document moves beyond a mere recitation of protocols to offer insights into the causality of experimental design, ensuring that each method is presented as a self-validating system. All claims and procedures are substantiated by authoritative sources to provide a trusted resource for laboratory application.
Overview of Synthetic Strategies
The synthesis of this compound can be approached from two distinct strategic directions. The first involves the functionalization of a pre-existing pyridine ring, a classic approach heavily reliant on transition metal catalysis. The second builds the pyridine ring from acyclic precursors in a single, convergent operation.
-
Palladium-Catalyzed Cyanation: This method represents a powerful tool for the introduction of a nitrile group onto a halo-pyridine precursor. It offers high selectivity and functional group tolerance, benefiting from decades of development in cross-coupling chemistry.
-
Multi-Component Reaction (MCR): This approach embodies the principles of green chemistry by constructing the target molecule from simple, readily available starting materials in a one-pot synthesis. This strategy is characterized by its high atom economy and operational simplicity.
The choice between these methodologies is not merely one of preference but is dictated by factors such as the availability of starting materials, desired scale of reaction, and tolerance for metal impurities in the final product.
Performance Benchmark of Catalytic Systems
The efficacy of a catalyst is a multi-faceted metric encompassing yield, reaction kinetics, and the mildness of the required conditions. Below is a comparative summary of the two catalytic systems for the synthesis of this compound.
| Catalyst System | Starting Materials | Reaction Conditions | Yield (%) | Catalyst Loading | Key Advantages | Limitations |
| Palladium-Catalyzed Cyanation | 5-Bromo-2-methylpyridin-3-amine, Zinc Cyanide | 120 °C, 16 hours | ~81% (analogous reaction) | 2.5 mol% | High yield, well-established, good for specific functionalization. | Requires pre-functionalized substrate, potential for metal contamination, longer reaction times. |
| Multi-Component Reaction | Acetaldehyde, Acetone, Malononitrile, Ammonium Acetate | 70 °C, solvent-free | 75-97% (analogous reactions) | 0.005 g (nanocatalyst) | One-pot synthesis, high atom economy, fast, environmentally friendly. | May require catalyst synthesis, substrate scope can be limited. |
Experimental Protocols and Methodologies
A detailed, step-by-step guide for each catalytic approach is provided below. These protocols are designed to be reproducible in a standard laboratory setting.
Protocol 1: Palladium-Catalyzed Cyanation of 5-Bromo-2-methylpyridin-3-amine
This protocol is adapted from established methods for the palladium-catalyzed cyanation of bromopyridines.[1]
Step 1: Synthesis of the Precursor, 5-Bromo-2-methylpyridin-3-amine
The necessary starting material, 5-bromo-2-methylpyridin-3-amine, can be synthesized from 5-bromo-2-methyl-3-nitropyridine via reduction.[2]
-
Dissolve 5-bromo-2-methyl-3-nitropyridine (13.8 g, 63.9 mmol) in industrial methanol (330 mL) at 40 °C in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add powdered iron (20 g) in portions to the solution, ensuring the mixture remains well-stirred to prevent agglomeration.
-
Carefully add concentrated hydrochloric acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain vigorous stirring for 2 hours.
-
After cooling, filter the hot reaction mixture through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with a saturated aqueous solution of sodium bicarbonate (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-bromo-2-methylpyridin-3-amine as an orange solid (approx. 10.7 g, 90% yield).[2]
Step 2: Palladium-Catalyzed Cyanation
-
To a dry Schlenk flask, add 5-bromo-2-methylpyridin-3-amine (1.87 g, 10 mmol), zinc cyanide (0.7 g, 6 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.33 g, 0.6 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.23 g, 0.25 mmol) to the flask.
-
Add anhydrous N,N-dimethylformamide (DMF) (20 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: Multi-Component Synthesis using a Heterogeneous Nanocatalyst
This protocol is based on the one-pot synthesis of 2-amino-3-cyanopyridine derivatives using a Fe₃O₄@THAM-Mercaptopyrimidine magnetic nanocatalyst.[3][4]
Step 1: Preparation of the Fe₃O₄@THAM-Mercaptopyrimidine Nanocatalyst (Illustrative)
The synthesis of this magnetic nanocatalyst involves a multi-step process beginning with the co-precipitation of iron salts to form Fe₃O₄ nanoparticles, followed by surface modification with tris(hydroxymethyl)aminomethane (THAM), functionalization with dichloroethane, and finally reaction with 2-mercaptopyrimidine.[3] For the purpose of this guide, it is assumed the catalyst is either prepared according to the literature or is commercially available.
Step 2: One-Pot Synthesis of this compound
-
In a round-bottom flask, combine acetaldehyde (0.44 g, 10 mmol), acetone (0.58 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).
-
Add the Fe₃O₄@THAM-Mercaptopyrimidine nanocatalyst (0.005 g).[4]
-
Heat the mixture to 70 °C under solvent-free conditions and stir for the appropriate time (typically 10-30 minutes, monitor by TLC).[4]
-
Upon completion of the reaction, add ethanol to the reaction mixture.
-
Separate the magnetic nanocatalyst using an external magnet.
-
Decant the ethanolic solution and concentrate it under reduced pressure.
-
Recrystallize the crude product from hot ethanol to obtain pure this compound.
Mechanistic Insights and Rationale
Understanding the underlying reaction mechanisms is crucial for optimizing conditions and troubleshooting synthetic challenges.
Palladium-Catalyzed Cyanation
The catalytic cycle of the palladium-catalyzed cyanation of an aryl bromide is a well-studied process.
The reaction is initiated by the oxidative addition of the bromopyridine to the active Pd(0) catalyst. This is followed by a transmetalation step with zinc cyanide, where the bromide is exchanged for a cyanide group on the palladium center. The cycle concludes with the reductive elimination of the desired this compound, regenerating the Pd(0) catalyst. The choice of a bulky phosphine ligand like dppf is critical to promote the reductive elimination step and prevent catalyst deactivation.
Multi-Component Reaction
The mechanism of the four-component synthesis of 2-amino-3-cyanopyridines is a cascade of classical organic reactions.
The reaction likely proceeds through an initial Knoevenagel condensation between acetaldehyde and malononitrile, activated by the catalyst. Concurrently, acetone reacts with ammonia (from ammonium acetate) to form an enamine. A subsequent Michael addition of the enamine to the activated alkene from the Knoevenagel condensation, followed by intramolecular cyclization, dehydration, and aromatization, yields the final pyridine product. The nanocatalyst provides a high surface area and active sites to facilitate these transformations in a concerted fashion.[3]
Conclusion
Both palladium-catalyzed cross-coupling and multi-component reactions offer viable and effective pathways for the synthesis of this compound. The choice of the optimal method will depend on the specific requirements of the synthesis.
-
For targeted synthesis where the brominated precursor is readily available and high purity is paramount, the palladium-catalyzed cyanation is a robust and well-understood method.
-
For a more environmentally benign, rapid, and atom-economical approach, particularly for library synthesis or process development where starting from simple building blocks is advantageous, the multi-component reaction presents a compelling alternative.
Ultimately, the insights and detailed protocols provided in this guide are intended to empower researchers and chemists to make informed decisions in the selection of the most appropriate catalytic system for their synthetic endeavors.
References
Safety Operating Guide
Proper Disposal of 5-Amino-6-methylnicotinonitrile: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 5-Amino-6-methylnicotinonitrile (CAS No. 3308-01-8), a compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This document is intended for researchers, scientists, and drug development professionals who handle this chemical in a laboratory setting.
Hazard Assessment and Inherent Risks
-
Toxicity: Similar aromatic amines and nitriles are known to be harmful if swallowed, in contact with skin, or if inhaled.[1][2] Assume this compound is toxic and handle it with appropriate care.
-
Irritation: It is likely to be a skin, eye, and respiratory tract irritant.[3]
-
Reactivity: A critical consideration for nitrile compounds is their incompatibility with strong acids and oxidizing agents. Contact with acids can lead to the rapid evolution of highly toxic hydrogen cyanide (HCN) gas.
Due to the potential for significant hazards, a thorough risk assessment should be conducted before handling or disposing of this compound. Always consult the most current Safety Data Sheet (SDS) for this compound. If an SDS is unavailable, treat the substance as highly hazardous.
Key Hazard Summary
| Hazard Type | Associated Risk | Primary Precaution |
| Acute Toxicity | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. | Avoid all direct contact. Use appropriate Personal Protective Equipment (PPE). |
| Irritation | May cause serious irritation to skin, eyes, and respiratory system. | Work in a well-ventilated fume hood. Wear eye and skin protection. |
| Chemical Reactivity | Violent reaction with strong acids, releasing toxic hydrogen cyanide gas. | Strictly segregate from acidic waste. |
| Environmental | Potentially harmful to aquatic life. | Do not dispose of down the drain or in general waste. |
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following PPE is mandatory:
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile rubber.[1] Given that the waste may be in a solvent, ensure the glove material is resistant to that solvent as well.
-
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.
-
Skin and Body Protection: A laboratory coat is required. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of the solid compound or its solutions for disposal must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management
In the event of a spill of this compound:
-
Evacuate and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Absorb: For liquid spills, cover with a non-combustible absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover with an absorbent to prevent dust from becoming airborne.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, properly labeled waste container. Use non-sparking tools.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soapy water, followed by a rinse), collecting all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to collect it as hazardous chemical waste for incineration by a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Designate a specific, clearly labeled container for "this compound and related nitrile waste." The container should be made of a material compatible with the chemical and any solvents used (e.g., high-density polyethylene or glass). Avoid metal containers for acidic waste streams, and as a general good practice, use non-metallic containers for this waste as well.[4]
-
Labeling: The waste container must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container.
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. This area must be away from incompatible materials, especially acids.
Step 2: Handling and Transfer
-
All transfers of this compound waste into the designated container must be performed inside a chemical fume hood.
-
Keep the waste container securely closed when not in use.
-
Maintain a log of the approximate quantities of waste added to the container.
Step 3: Disposal of Empty Containers
-
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as hazardous waste and add it to your designated nitrile waste container.
-
After triple rinsing, deface the original label, and the container may then be disposed of in accordance with your institution's policies for non-hazardous laboratory glassware or plastic.
Step 4: Arranging for Final Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste container.
-
Follow all institutional and regulatory requirements for waste accumulation times and container management.[4]
Chemical Treatment (for specialized facilities only)
While not recommended for standard laboratory practice due to the hazards involved, chemical treatment via hydrolysis can be used to degrade nitriles into less hazardous compounds. This should only be performed by trained personnel in facilities equipped to handle such reactions and their byproducts.
-
Alkaline Hydrolysis: Heating the nitrile with a solution of sodium hydroxide will convert it to the sodium salt of the corresponding carboxylic acid and ammonia gas.[5] The resulting solution would then need to be neutralized and disposed of as aqueous waste, in compliance with local regulations.
-
Acidic Hydrolysis: Heating with a dilute mineral acid (e.g., HCl) will hydrolyze the nitrile to the carboxylic acid and an ammonium salt.[5][6] This method is highly discouraged for routine disposal due to the risk of generating hydrogen cyanide if the reaction is not driven to completion or if conditions are not carefully controlled.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
References
Navigating the Handling of 5-Amino-6-methylnicotinonitrile: A Guide to Personal Protective Equipment and Safe Laboratory Practices
A Comprehensive Manual for Researchers in Drug Development
As a novel building block in pharmaceutical research and development, 5-Amino-6-methylnicotinonitrile presents both significant opportunities and potential hazards. This guide, developed by our team of senior application scientists, provides essential, immediate safety and logistical information for the handling and disposal of this compound. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, fostering a culture of safety and scientific excellence. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each procedural step, grounded in established scientific principles and field-proven expertise.
Understanding the Hazard Landscape
Before any laboratory work commences, a thorough understanding of the inherent risks associated with this compound is paramount. Based on available toxicological data, this compound is classified as a hazardous substance.[1]
Key Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation upon direct contact.[1]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
These hazards necessitate a stringent approach to personal protection to prevent accidental exposure and ensure the well-being of all laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are the most critical factors in mitigating the risks associated with handling this compound. The following table outlines the minimum PPE requirements, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications and Rationale |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves is mandatory.[2] Nitrile gloves are a common choice in laboratory settings; however, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound for information on the most resistant glove material and breakthrough times. A glove's resistance to aromatic amines and nitriles can vary significantly.[3][4] |
| Eye and Face Protection | Chemical safety goggles are the minimum requirement.[5][6] Given the risk of serious eye irritation, a face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during procedures with a potential for splashing.[7] |
| Body Protection | A buttoned laboratory coat is required. For procedures with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[5][6] |
| Respiratory Protection | All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[8] If there is a potential for airborne dust or aerosols outside of a fume hood, a NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates must be used.[5][9] A respiratory protection program, including fit testing, is essential. |
The Deliberate Steps of Donning and Doffing PPE: A Procedural Imperative
The order and method of putting on (donning) and taking off (doffing) PPE are as important as the equipment itself in preventing contamination.
Donning PPE Workflow
References
- 1. 6-Amino-5-methylnicotinonitrile | C7H7N3 | CID 22482843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ehs.washington.edu [ehs.washington.edu]
- 3. calpaclab.com [calpaclab.com]
- 4. gloves.com [gloves.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. diplomatacomercial.com [diplomatacomercial.com]
- 7. aaronchem.com [aaronchem.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. PPE for Hazardous Chemicals [canadasafetytraining.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

